molecular formula C6H14O3 B597804 2-(2-Ethoxyethoxy)ethanol-d5

2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804
M. Wt: 139.20 g/mol
InChI Key: XXJWXESWEXIICW-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyleneglycol monoethyl-d5 ether is a deuterated analog of the versatile solvent Diethylene Glycol Monoethyl Ether (DEGEE), where five hydrogen atoms are replaced with deuterium. The base compound, DEGEE, is a high-boiling, water-miscible solvent known for its role as a penetration enhancer, surfactant, and solubilizer in various industries . It is valued for its ability to facilitate the formation of intense, bright shades in textile dyeing and its use as a coalescing agent in latex paints and floor polishes . In the pharmaceutical and cosmetic sectors, its high-purity grade (Transcutol®) is extensively used in topical dermatological products to enhance the percutaneous absorption of active ingredients . The primary research value of the deuterated form, Diethyleneglycol monoethyl-d5 ether, lies in its application as an internal standard in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use ensures accurate quantification and reliable identification of the non-deuterated DEGEE and its metabolites in complex biological and environmental samples. Furthermore, this compound serves as a critical tracer in metabolic and pharmacokinetic studies, enabling researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) pathways of glycol ethers without interference from endogenous compounds. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Synonyms: 2-(2-Ethoxyethoxy)ethanol-d5 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWXESWEXIICW-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2-(2-Ethoxyethoxy)ethanol-d5

This technical guide provides a comprehensive overview of the chemical and physical properties of the deuterated solvent, this compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes extensive information on its non-deuterated analogue, 2-(2-Ethoxyethoxy)ethanol, to serve as a reliable reference point.

Introduction

This compound is the deuterium-labeled version of 2-(2-Ethoxyethoxy)ethanol, a versatile solvent widely used in various industrial and commercial applications. The replacement of five hydrogen atoms with deuterium (B1214612) atoms makes it a valuable tool in research and analytical chemistry, particularly as an internal standard in quantitative analyses using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Deuterated standards are essential for achieving high accuracy and precision in these methods.

Chemical and Physical Properties

The primary difference between this compound and its non-deuterated counterpart lies in their molecular weight, which in turn can slightly influence physical properties such as density and boiling point. The fundamental chemical reactivity, however, remains largely the same.

Quantitative Data Summary

Below is a compilation of the available quantitative data for both the deuterated and non-deuterated forms of 2-(2-Ethoxyethoxy)ethanol.

PropertyThis compound2-(2-Ethoxyethoxy)ethanol
Molecular Formula C6H9D5O3C6H14O3
Molecular Weight 139.21 g/mol 134.17 g/mol
CAS Number Not available111-90-0[1]
Appearance Clear, colorless liquidColorless, slightly viscous liquid
Boiling Point Not available196-202 °C[1]
Melting Point Not available-76 °C[1]
Density Not available0.999 g/mL at 25 °C
Flash Point Not available96 °C[1]
Solubility Miscible with water and most organic solventsMiscible with water and most organic solvents

Experimental Protocols

General Protocol for Use as an Internal Standard in GC-MS or LC-MS

Objective: To accurately quantify an analyte in a sample using this compound as an internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Calibration Curve:

    • Create a series of calibration standards by spiking a constant, known amount of the this compound internal standard solution into varying, known concentrations of the analyte stock solution.

    • Analyze each calibration standard by GC-MS or LC-MS.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Analysis:

    • To a known volume or weight of the sample to be analyzed, add the same constant, known amount of the this compound internal standard solution as used in the calibration standards.

    • Analyze the spiked sample using the same GC-MS or LC-MS method.

  • Quantification:

    • Determine the ratio of the analyte peak area to the internal standard peak area in the sample.

    • Use the calibration curve to determine the concentration of the analyte in the sample based on this ratio.

Visualizations

Synthesis of 2-(2-Ethoxyethoxy)ethanol (Non-Deuterated)

The industrial synthesis of the non-deuterated 2-(2-Ethoxyethoxy)ethanol is typically achieved through the ethoxylation of ethanol. A simplified representation of this process is shown below. The synthesis of the deuterated analogue would likely involve a similar pathway using deuterated starting materials.

G Simplified Synthesis of 2-(2-Ethoxyethoxy)ethanol Ethanol Ethanol Intermediate 2-Ethoxyethanol Ethanol->Intermediate Ethoxylation EthyleneOxide1 Ethylene Oxide EthyleneOxide1->Intermediate FinalProduct 2-(2-Ethoxyethoxy)ethanol Intermediate->FinalProduct Ethoxylation EthyleneOxide2 Ethylene Oxide EthyleneOxide2->FinalProduct G Analytical Workflow with Internal Standard cluster_prep Preparation cluster_cal Calibration Analyte Analyte Stock Cal1 Calibration Standard 1 Analyte->Cal1 Cal2 Calibration Standard 2 Analyte->Cal2 CalN ... Analyte->CalN IS Internal Standard (d5) Stock IS->Cal1 IS->Cal2 IS->CalN SpikedSample Spiked Sample IS->SpikedSample Sample Sample Sample->SpikedSample Analysis GC-MS or LC-MS Analysis Cal1->Analysis Cal2->Analysis CalN->Analysis SpikedSample->Analysis Data Data Processing & Quantification Analysis->Data

References

Technical Guide: Physical and Chemical Characteristics of 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Ethoxyethoxy)ethanol-d5. This deuterated form of 2-(2-Ethoxyethoxy)ethanol is a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a means to trace the metabolic fate of the molecule and can serve as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

It is important to note that while 2-(2-Ethoxyethoxy)ethanol is a well-characterized compound, specific experimental data for its deuterated analogue, this compound, is limited. The information presented herein is a combination of calculated values for the deuterated compound and experimentally determined values for the non-deuterated parent compound, which are expected to be very similar.

Core Physical and Chemical Properties

The primary physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueNotes
Chemical Name 2-(2-(Ethoxy-d5)ethoxy)ethanolDeuteration is on the ethyl group.
Synonyms Diethylene glycol monoethyl-d5 ether, Carbitol-d5
Molecular Formula C6H9D5O3Calculated
Molecular Weight 139.20 g/mol Calculated
Appearance Colorless liquidBased on the non-deuterated compound.[2][3]
Boiling Point 196-202 °CFor the non-deuterated compound.[2][3]
Melting Point -76 °CFor the non-deuterated compound.[2][3]
Density ~0.989 g/cm³ at 20 °CFor the non-deuterated compound; the deuterated compound will be slightly denser.
Flash Point 96 °C (205 °F)For the non-deuterated compound.[2][3]
Solubility Miscible with water, ethanol (B145695), acetone, and many organic solvents.Based on the non-deuterated compound.
Hygroscopicity HygroscopicBased on the non-deuterated compound.[2]

Applications in Research and Drug Development

Deuterated compounds, such as this compound, are of significant interest in pharmaceutical research and development. The primary applications stem from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage.

Key applications include:

  • Metabolic Studies: this compound can be used to investigate the metabolic pathways of the parent compound. By tracking the deuterated label, researchers can identify metabolites and understand the biotransformation processes.

  • Pharmacokinetic (PK) Studies: The use of a deuterated analogue allows for more accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Internal Standards: Due to its distinct mass, this compound is an excellent internal standard for quantitative analysis of the non-deuterated compound in biological matrices using mass spectrometry.[1]

Experimental Protocol: Use as a Solvent in a Model Esterification Reaction

This protocol provides a general methodology for the use of this compound as a solvent in a laboratory-scale esterification reaction. The hygroscopic and combustible nature of the solvent requires careful handling.

Objective: To synthesize ethyl acetate (B1210297) from acetic acid and ethanol using this compound as the solvent.

Materials:

  • This compound

  • Glacial acetic acid

  • Ethanol

  • Sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Procedure:

  • Reaction Setup:

    • Assemble a clean, dry round-bottom flask with a magnetic stir bar.

    • In a fume hood, add this compound (e.g., 50 mL) to the flask.

    • Add glacial acetic acid (e.g., 0.1 mol) and ethanol (e.g., 0.12 mol) to the solvent.

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

    • Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle and stir the reaction mixture.

    • Maintain the reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Analysis:

    • The resulting solution of ethyl acetate in this compound can be analyzed by techniques such as Gas Chromatography (GC) to determine the yield of the reaction.

Visualizations

Signaling Pathway/Workflow Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) Review_SDS->Don_PPE Work_Area Prepare Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Dispense Dispense from a sealed container under inert atmosphere if necessary Work_Area->Dispense Transfer Use appropriate glassware for transfer Dispense->Transfer Heating Heat using a controlled source (e.g., heating mantle) Transfer->Heating If reaction requires heat Storage Store in a tightly sealed container in a cool, dry, well-ventilated area Transfer->Storage After use Heating->Storage After use Disposal Dispose of as hazardous waste according to institutional guidelines Storage->Disposal When waste is generated

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Flask, Solvent, Reactants, Catalyst) Start->Reaction_Setup Reflux 2. Heat to Reflux (Controlled Heating) Reaction_Setup->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Workup 4. Aqueous Workup (Washing and Extraction) Cooling->Workup Drying 5. Dry Organic Layer Workup->Drying Analysis 6. Product Analysis (e.g., GC, NMR) Drying->Analysis End End Analysis->End

References

A Comprehensive Technical Guide to 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(2-Ethoxyethoxy)ethanol-d5, a deuterated form of the widely used industrial solvent 2-(2-Ethoxyethoxy)ethanol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this isotopically labeled compound.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of 2-(2-Ethoxyethoxy)ethanol, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly as an internal standard in analytical chemistry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of both 2-(2-Ethoxyethoxy)ethanol and its deuterated analog.

Property2-(2-Ethoxyethoxy)ethanolThis compound
CAS Number 111-90-0[1][2][3][4][5]Not explicitly available in public databases; supplier-specific.
Molecular Formula C₆H₁₄O₃[1][2]C₆H₉D₅O₃
Molecular Weight 134.17 g/mol [1][6][7]Approximately 139.20 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point 196 to 202 °C[1][6][7]Not determined
Melting Point -76 °C[1][6][7]Not determined
Flash Point 96 °C[1][6][7]Not determined
Autoignition Temperature 204 °C[1][6][7]Not determined

Chemical Structure

The molecular structure of this compound is characterized by a backbone of diethylene glycol with one of the hydroxyl groups etherified with a deuterated ethyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve the Williamson ether synthesis. This would entail reacting a deuterated ethyl halide (e.g., bromoethane-d5) with diethylene glycol in the presence of a base.

G start Diethylene Glycol + Base reaction Williamson Ether Synthesis start->reaction reactant Bromoethane-d5 reactant->reaction product This compound reaction->product purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Steps:

  • Deprotonation: Diethylene glycol is treated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide.

  • Nucleophilic Substitution: The deuterated ethyl halide (bromoethane-d5) is added to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide ion in an SN2 reaction.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified, typically by fractional distillation, to yield pure this compound.

Applications in Research

The primary application of this compound is as an internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[8][9] Its use allows for accurate quantification of the non-deuterated analog in complex matrices by correcting for variations in sample preparation and instrument response. Deuterated standards are particularly valuable in pharmacokinetic and metabolic studies of drugs and other xenobiotics.[8]

References

An In-depth Guide to the Synthesis and Purification of 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the deuterated solvent, 2-(2-Ethoxyethoxy)ethanol-d5. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. This document details a robust synthetic methodology, purification protocols, and in-depth characterization data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a modification of the Williamson ether synthesis. This classic and versatile method allows for the specific introduction of the deuterated ethyl-d5 group onto the diethylene glycol backbone. The overall reaction involves the deprotonation of diethylene glycol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a deuterated ethyl halide.

A strong base, such as sodium hydride, is employed to ensure the complete and efficient deprotonation of one of the hydroxyl groups of diethylene glycol. The resulting sodium salt of diethylene glycol then acts as a potent nucleophile, readily attacking the electrophilic carbon of the deuterated ethyl halide, in this case, ethyl-d5 bromide. The use of a deuterated starting material with high isotopic purity is crucial for obtaining the final product with the desired level of deuteration.

Reaction Scheme:

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

  • Diethylene glycol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl-d5 bromide (CD₃CD₂Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of diethylene glycol (1.0 equivalent) in anhydrous THF.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: The reaction mixture is cooled back to 0 °C. A solution of ethyl-d5 bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

  • Purification of Organic Layer: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products such as the di-substituted ether, and residual solvent. Purification is essential to obtain the high-purity this compound required for analytical and research applications.

Experimental Protocol: Fractional Distillation

Fractional distillation under reduced pressure is the most effective method for purifying the final product. The lower pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition.

Apparatus:

  • A round-bottom flask

  • A fractional distillation column (e.g., Vigreux or packed column)

  • A distillation head with a thermometer

  • A condenser

  • A receiving flask

  • A vacuum pump and a vacuum gauge

Procedure:

  • Setup: The crude product is placed in the round-bottom flask with a few boiling chips. The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Distillation: The system is evacuated to the desired pressure. The flask is then heated gently in a heating mantle.

  • Fraction Collection: The temperature of the vapor is monitored closely. The fraction corresponding to the boiling point of this compound is collected in the receiving flask. The boiling point will be slightly different from the non-deuterated analogue due to the mass difference. For the non-deuterated compound, the boiling point is approximately 197-202 °C at atmospheric pressure[1]. Under vacuum, the boiling point will be significantly lower.

  • Purity Analysis: The purity of the collected fractions should be assessed by GC-MS and NMR spectroscopy.

Data Presentation: Characterization of this compound

The successful synthesis and purification of this compound are confirmed through various analytical techniques. The following tables summarize the expected and observed analytical data.

Physical and Chemical Properties
PropertyValue
Chemical FormulaC₆H₉D₅O₃
Molar Mass139.20 g/mol
AppearanceColorless liquid
Boiling Point~197-202 °C (for non-deuterated)[1]
Spectroscopic Data

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.75 - 3.65m4H-OCH₂CH₂O-
3.60 - 3.50m4H-OCH₂CH₂OH
2.50 (broad)s1H-OH

Note: The characteristic signals for the ethyl group (a quartet at ~3.5 ppm and a triplet at ~1.2 ppm) in the non-deuterated compound will be absent in the ¹H NMR spectrum of the deuterated product.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
72.5-OCH₂CH₂OH
70.8-OCH₂CH₂O-
70.3-OCH₂CH₂O-
61.7-CH₂OH
14.5 (quint)-CD₂- (due to C-D coupling)
13.5 (sept)-CD₃ (due to C-D coupling)

Note: The signals for the deuterated carbons will appear as multiplets due to carbon-deuterium coupling and will have a lower intensity compared to the protonated carbons.

Table 3: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
139Low[M]⁺
110Moderate[M - C₂D₅]⁺
94Moderate[M - OCH₂CH₂OH]⁺
64High[CD₃CD₂O]⁺
45Very High[CH₂CH₂OH]⁺

Note: The molecular ion peak will be observed at m/z 139, which is 5 mass units higher than the non-deuterated compound. The fragmentation pattern will also reflect the presence of the deuterated ethyl group.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow reagents Diethylene Glycol Sodium Hydride Ethyl-d5 Bromide reaction Williamson Ether Synthesis in Anhydrous THF reagents->reaction 1. Deprotonation 2. Etherification workup Quenching Extraction Drying reaction->workup Reaction Mixture crude_product Crude this compound workup->crude_product Isolated Organic Layer

Caption: Workflow for the synthesis of this compound.

Purification Process

Purification_Process cluster_purification Purification cluster_analysis Quality Control crude Crude Product distillation Fractional Distillation (Reduced Pressure) crude->distillation impurities Low-boiling Impurities High-boiling Residue distillation->impurities Separated pure_product Pure this compound distillation->pure_product Collected Fraction analysis GC-MS NMR Spectroscopy pure_product->analysis

Caption: Purification and analysis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated Diethylene Glycol Monoethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing deuterated diethylene glycol monoethyl ether (d-DEGEE). Given the increasing use of deuterated compounds in pharmaceutical and metabolic studies to alter pharmacokinetic profiles and as internal standards in analytical chemistry, the synthesis of isotopically labeled molecules like d-DEGEE is of significant interest. This document outlines the primary synthetic strategies, provides detailed experimental protocols based on established chemical reactions, and presents quantitative data to guide researchers in the preparation of this compound.

Introduction to Deuterated Diethylene Glycol Monoethyl Ether

Diethylene glycol monoethyl ether (DEGEE), also known by the trade name Transcutol®, is a versatile solvent with applications in the pharmaceutical, cosmetic, and chemical industries.[1][2] Its deuterated analogue, d-DEGEE, offers unique advantages in research and development. The substitution of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect, slowing down metabolic processes and potentially enhancing the therapeutic window of a drug. Furthermore, d-DEGEE is an excellent internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical properties to the non-deuterated form but distinct mass.

This guide will focus on two primary synthetic pathways for d-DEGEE:

  • Williamson Ether Synthesis: A classic and versatile method for forming ethers.

  • Acid-Catalyzed Etherification: A direct approach involving the reaction of a deuterated alcohol with diethylene glycol.

Synthetic Routes and Methodologies

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] To synthesize deuterated DEGEE, one can employ deuterated starting materials in this reaction. Two logical approaches are presented below, allowing for selective deuteration on either the ethoxy or the diethylene glycol moiety.

Synthesis Pathway A: Deuteration on the Ethoxy Group (d5-DEGEE)

This pathway involves the reaction of deuterated sodium ethoxide with 2-(2-chloroethoxy)ethanol (B196239).

Reaction:

CD3CD2ONa + ClCH2CH2OCH2CH2OH → CD3CD2OCH2CH2OCH2CH2OH + NaCl

Experimental Protocol:

  • Preparation of Deuterated Sodium Ethoxide (CD3CD2ONa): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1.2 equivalents of sodium hydride (NaH) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add 1 equivalent of deuterated ethanol (B145695) (CD3CD2OH) dropwise. Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.[1]

  • Etherification: To the freshly prepared sodium ethoxide-d5 solution, add 1 equivalent of 2-(2-chloroethoxy)ethanol dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure d5-DEGEE.

Synthesis Pathway B: Deuteration on the Diethylene Glycol Moiety (d8-DEGEE)

This pathway involves the reaction of sodium ethoxide with deuterated 2-(2-chloroethoxy)ethanol.

Reaction:

CH3CH2ONa + ClCD2CD2OCD2CD2OH → CH3CH2OCD2CD2OCD2CD2OH + NaCl

Experimental Protocol:

  • Preparation of Sodium Ethoxide (CH3CH2ONa): Follow the procedure described in Pathway A, using non-deuterated ethanol.

  • Etherification: To the freshly prepared sodium ethoxide solution, add 1 equivalent of deuterated 2-(2-chloroethoxy)ethanol-d8 dropwise at 0 °C. The subsequent reaction, work-up, and purification steps are analogous to those described in Pathway A.

Acid-Catalyzed Etherification of Diethylene Glycol with Deuterated Ethanol

A more direct approach to synthesizing d-DEGEE involves the reaction of diethylene glycol with a deuterated alcohol in the presence of a solid acid catalyst. This method avoids the use of strong bases and alkyl halides. A Chinese patent describes a similar synthesis for the non-deuterated compound, which can be adapted for the deuterated analogue.[5]

Reaction:

HOCH2CH2OCH2CH2OH + CD3CD2OH --(Solid Acid Catalyst)--> HOCH2CH2OCH2CH2OCD2CD3 + H2O

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine diethylene glycol, deuterated ethanol (CD3CD2OH), and a solid acid catalyst (e.g., HZSM-5, Amberlyst-15). The molar ratio of diethylene glycol to deuterated ethanol can be varied, for example, from 1:4 to 1:10.[5] The amount of catalyst can be around 1-5% by weight of the reactants.

  • Reaction Conditions: Seal the autoclave and purge with an inert gas like nitrogen. Heat the mixture to a temperature between 180-240 °C and allow the reaction to proceed for 2-4 hours under autogenous pressure.[5]

  • Work-up and Purification: After the reaction, cool the autoclave to room temperature. Filter the reaction mixture to remove the solid catalyst. The resulting liquid can be purified by fractional distillation under reduced pressure to isolate the deuterated diethylene glycol monoethyl ether.

Quantitative Data

The following table summarizes quantitative data derived from analogous non-deuterated synthesis routes. These values can serve as a benchmark for the synthesis of deuterated DEGEE.

ParameterWilliamson Ether Synthesis (Estimated)Acid-Catalyzed Etherification[5]
Starting Materials Deuterated Sodium Ethoxide, 2-(2-chloroethoxy)ethanolDiethylene Glycol, Deuterated Ethanol
Catalyst -HZSM-5 (Si/Al ratio = 25)
Reaction Temperature Reflux in THF220 °C
Reaction Time 4-6 hours2 hours
Molar Ratio (DEG:EtOH) N/A1:4
Conversion of DEG High (typically >80%)30.3%
Selectivity for DEGEE High (typically >90%)78.6%

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Williamson_Synthesis_A cluster_prep Preparation of Deuterated Sodium Ethoxide cluster_etherification Etherification cluster_purification Work-up & Purification NaH Sodium Hydride (NaH) NaOEt_d5 Sodium Ethoxide-d5 NaH->NaOEt_d5 d_EtOH Ethanol-d6 (CD3CD2OH) d_EtOH->NaOEt_d5 THF Anhydrous THF THF->NaOEt_d5 Reaction_Mix Reaction Mixture NaOEt_d5->Reaction_Mix Chloroethoxyethanol 2-(2-chloroethoxy)ethanol Chloroethoxyethanol->Reaction_Mix Reflux Reflux (4-6h) Reaction_Mix->Reflux Crude_dDEGEE Crude d5-DEGEE Reflux->Crude_dDEGEE Workup Aqueous Work-up Crude_dDEGEE->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_dDEGEE Pure d5-DEGEE Distillation->Pure_dDEGEE

Caption: Workflow for the synthesis of ethoxy-d5-DEGEE via Williamson Ether Synthesis.

Acid_Catalyzed_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_purification Purification DEG Diethylene Glycol Autoclave High-Pressure Autoclave DEG->Autoclave d_EtOH Ethanol-d5 (CD3CD2OH) d_EtOH->Autoclave Catalyst Solid Acid Catalyst (e.g., HZSM-5) Catalyst->Autoclave Heating Heating (180-240 °C, 2-4h) Autoclave->Heating Crude_Mix Crude Reaction Mixture Heating->Crude_Mix Filtration Filtration Crude_Mix->Filtration Distillation Fractional Distillation Filtration->Distillation Pure_dDEGEE Pure d5-DEGEE Distillation->Pure_dDEGEE

References

In-depth Technical Guide to 2-(2-Ethoxyethoxy)ethanol-d5: Suppliers, Pricing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Ethoxyethoxy)ethanol-d5, a deuterated form of the widely used solvent and penetration enhancer. This document details its suppliers, current pricing, and key applications in research and drug development, with a focus on its role as an internal standard in analytical methodologies.

Introduction to this compound

This compound is a stable isotope-labeled version of 2-(2-Ethoxyethoxy)ethanol, also known by trade names such as Transcutol® and Carbitol®. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a heavier molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated analyte.

Suppliers and Pricing

Sourcing high-quality deuterated compounds is crucial for reliable experimental outcomes. The following table summarizes the available information on suppliers for this compound, including catalog numbers, and pricing. Please note that pricing is subject to change and may vary based on quantity and purity.

SupplierCatalog NumberProduct Name/SynonymsPurityAvailable QuantitiesPrice (USD)
MedChemExpress HY-113643SThis compound>98%1 mg, 5 mgRequest a quote
Poly-Solv DE-d5, Seahosol DG-d5
CDN Isotopes D-5723This compound98 atom % D25 mg, 100 mgRequest a quote

Physicochemical Properties

PropertyValue
Chemical Formula C₆H₉D₅O₃
Molecular Weight 139.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~202 °C (for non-deuterated)
Solubility Soluble in water, ethanol, and other organic solvents

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical and pharmacokinetic studies.[1] Its utility stems from its chemical similarity to the parent compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Workflow: Quantification of 2-(2-Ethoxyethoxy)ethanol in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This workflow outlines a typical procedure for the quantification of 2-(2-Ethoxyethoxy)ethanol in a biological matrix like plasma or tissue homogenate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve concentration Determine Analyte Concentration calibration_curve->concentration

Figure 1: Experimental workflow for LC-MS/MS quantification.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Internal Standard Solution (100 ng/mL): Dilute the stock solution 1:1000 with methanol/water (50:50, v/v).

Protocol 2: Sample Preparation for Plasma Analysis
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

While 2-(2-Ethoxyethoxy)ethanol itself is primarily a solvent and not known to directly interact with specific signaling pathways, its use as a vehicle in drug delivery studies necessitates understanding the potential downstream effects of the delivered active pharmaceutical ingredient (API). The following diagram illustrates a generic signaling pathway that could be investigated when using a formulation containing this excipient.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Activation transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene Target Gene transcription_factor_active->gene Nuclear Translocation and Binding mrna mRNA gene->mrna Transcription protein Protein mrna->protein Translation cellular_response cellular_response protein->cellular_response Biological Effect API API Delivered via 2-(2-Ethoxyethoxy)ethanol API->receptor

References

High-Purity 2-(2-Ethoxyethoxy)ethanol-d5: A Technical Guide for Researchers in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern analytical research, particularly in drug development and life sciences, the demand for precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of rigorous analytical methodologies, primarily in mass spectrometry-based techniques. This technical guide provides an in-depth overview of high-purity 2-(2-Ethoxyethoxy)ethanol-d5, a deuterated analog of 2-(2-Ethoxyethoxy)ethanol. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, its critical role as an internal standard, and a representative experimental protocol for its application.

Physicochemical and Analytical Properties

High-purity this compound is a stable, isotopically enriched compound essential for minimizing variability in quantitative analytical workflows. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of the results.

PropertyValue
Chemical Name This compound
Synonyms Diethylene glycol monoethyl ether-d5, Carbitol-d5, Ethoxy diglycol-d5
Molecular Formula C6H9D5O3
Molecular Weight 139.20 g/mol
CAS Number Not available (specific to deuterated form)
Appearance Colorless to pale yellow liquid
Chemical Purity Typically ≥98%
Isotopic Purity (d5) Typically ≥99 atom % D
Solubility Miscible with water, ethanol, and other common organic solvents.
Storage Store at 2-8°C, protected from light and moisture.

Application as an Internal Standard in Mass Spectrometry

This compound is primarily utilized as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The principle of its application lies in the concept of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is spiked into the sample at an early stage of the workflow. Since the deuterated standard is chemically identical to the analyte of interest (the non-deuterated form), it experiences the same losses during sample extraction, derivatization, and injection. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of 2-(2-Ethoxyethoxy)ethanol in an Aqueous Matrix by GC-MS

This section provides a representative experimental protocol for the quantification of 2-(2-Ethoxyethoxy)ethanol in an aqueous sample (e.g., environmental water sample or a biological buffer) using this compound as an internal standard.

1. Materials and Reagents

  • Analyte Standard: High-purity 2-(2-Ethoxyethoxy)ethanol

  • Internal Standard: High-purity this compound solution (e.g., 100 µg/mL in methanol)

  • Solvents: Dichloromethane (DCM), Methanol (B129727) (HPLC grade)

  • Reagents: Anhydrous Sodium Sulfate (B86663)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Pipettes and Syringes: Calibrated micropipettes and syringes

2. Standard and Sample Preparation

  • Preparation of Calibration Standards:

    • Prepare a stock solution of 2-(2-Ethoxyethoxy)ethanol in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • In separate vials, spike a known volume of each working standard into a fixed volume of the aqueous matrix (e.g., 1 mL).

    • Add a fixed amount of the this compound internal standard solution to each calibration standard (e.g., to a final concentration of 1 µg/mL).

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Preparation of Unknown Samples:

    • To a fixed volume of the unknown aqueous sample (e.g., 1 mL), add the same fixed amount of the this compound internal standard solution as used for the calibration standards.

3. Sample Extraction (Liquid-Liquid Extraction)

  • To each standard, QC, and unknown sample, add 1 mL of dichloromethane.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a clean 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Analyte (2-(2-Ethoxyethoxy)ethanol): m/z 45, 59, 72

      • Internal Standard (this compound): m/z 50, 63, 76

5. Data Analysis

  • Integrate the peak areas for the selected ions for both the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard, QC, and sample.

  • Construct a calibration curve by plotting the response ratio of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.

Workflow and Pathway Visualizations

To further elucidate the experimental process, the following diagrams visualize the key workflows.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample Unknown Aqueous Sample is_spike Spike with This compound Internal Standard sample->is_spike cal_standards Calibration Standards cal_standards->is_spike qc_samples QC Samples qc_samples->is_spike lle Liquid-Liquid Extraction (Dichloromethane) is_spike->lle drying Drying with Anhydrous Sodium Sulfate lle->drying gcms GC-MS Analysis (SIM Mode) drying->gcms peak_integration Peak Area Integration gcms->peak_integration ratio_calc Calculate Response Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte Concentration cal_curve->quantification

Caption: Workflow for quantitative analysis using an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction Principle analyte 2-(2-Ethoxyethoxy)ethanol extraction Extraction analyte->extraction is This compound is->extraction injection GC Injection extraction->injection ionization MS Ionization injection->ionization ratio Ratio of Analyte/IS Signal ionization->ratio correction Correction for Variability ratio->correction accurate_quant Accurate Quantification correction->accurate_quant

Caption: Principle of internal standard correction in mass spectrometry.

Conclusion

High-purity this compound is an invaluable tool for researchers and scientists engaged in quantitative analysis. Its properties as a stable isotope-labeled internal standard enable the mitigation of analytical variability, leading to more accurate and reliable data. The detailed experimental protocol provided herein serves as a practical guide for its application in a common analytical scenario. By understanding the principles of its use and implementing robust methodologies, researchers can significantly enhance the quality and integrity of their quantitative results, which is particularly critical in the fields of drug development, environmental monitoring, and clinical diagnostics.

References

An In-depth Technical Guide to the NMR Spectral Data of 2-(2-Ethoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed ¹H and ¹³C NMR spectral data for 2-(2-Ethoxyethoxy)ethanol-d5 is limited. This guide provides the NMR spectral data for the non-deuterated analogue, 2-(2-Ethoxyethoxy)ethanol, as a close reference. The deuterated positions on the d5 variant are on the terminal ethyl group.

Molecular Structure

The following diagram illustrates the chemical structure of this compound, with the deuterium-labeled positions indicated. Atom numbering is provided for reference in the spectral data tables.

Figure 1. Chemical Structure of this compound
¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for 2-(2-Ethoxyethoxy)ethanol.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-11.22Triplet7.0
H-23.52Quartet7.0
H-4, H-5, H-7, H-83.58 - 3.75Multiplet-
OH2.75Singlet (broad)-
¹³C NMR Spectral Data

The following table summarizes the carbon-13 NMR spectral data for 2-(2-Ethoxyethoxy)ethanol.

Assignment Chemical Shift (δ) ppm
C-115.2
C-266.7
C-470.3
C-570.7
C-761.7
C-872.6

Experimental Protocols

A generalized experimental protocol for acquiring NMR spectra is provided below.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), and deuterium (B1214612) oxide (D₂O).

  • Sample Weighing : Accurately weigh approximately 5-20 mg of the solid analyte or measure 10-50 µL of a liquid sample.

  • Dissolution : Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

  • Capping and Labeling : Cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup : Turn on the NMR spectrometer and allow it to stabilize.

  • Locking : Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring field stability.

  • Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.

  • ¹H NMR Acquisition :

    • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

    • Acquire the free induction decay (FID).

  • ¹³C NMR Acquisition :

    • Set a wider spectral width compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically 64 or more) and a potentially longer relaxation delay are required.

    • Acquire the FID.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to elucidate the structure.

Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

G Figure 2. Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh/Measure Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire FID E->F G Fourier Transform F->G H Phase Correction & Calibration G->H I Integration & Peak Picking H->I J Spectral Interpretation I->J

Figure 2. Experimental Workflow for NMR Spectroscopy

Mass Spectrum of 2-(2-Ethoxyethoxy)ethanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyethoxy)ethanol, a member of the glycol ether family, finds wide application as a solvent in various industrial and commercial products.[1] Its deuterated isotopologue, 2-(2-Ethoxyethoxy)ethanol-d5, is a valuable tool in research, particularly in metabolic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry. Understanding its mass spectral characteristics is crucial for its unambiguous identification and quantification. This guide will focus on the electron ionization (EI) mass spectrum.

Predicted Mass Spectrum of this compound

The mass spectrum of the deuterated compound is predicted based on the fragmentation of its non-deuterated counterpart, with the assumption that the five deuterium (B1214612) atoms are located on the terminal ethyl group (C₂D₅). The molecular weight of 2-(2-Ethoxyethoxy)ethanol is 134.17 g/mol , while the d5-deuterated version has a molecular weight of 139.20 g/mol .

The predicted major fragments for this compound are summarized in the table below, alongside the corresponding fragments for the non-deuterated compound for comparison.

m/z (Non-deuterated)Proposed Fragment (Non-deuterated)m/z (d5-Deuterated)Proposed Fragment (d5-Deuterated)
134[CH₃CH₂OCH₂CH₂OCH₂CH₂OH]⁺•139[CD₃CD₂OCH₂CH₂OCH₂CH₂OH]⁺•
103[CH₃CH₂OCH₂CH₂OCH₂]⁺108[CD₃CD₂OCH₂CH₂OCH₂]⁺
89[CH₃CH₂OCH₂CH₂O]⁺94[CD₃CD₂OCH₂CH₂O]⁺
75[CH₃CH₂OCH₂]⁺80[CD₃CD₂OCH₂]⁺
59[CH₃CH₂O]⁺64[CD₃CD₂O]⁺
45[CH₂CH₂OH]⁺45[CH₂CH₂OH]⁺
31[CH₂OH]⁺31[CH₂OH]⁺

Experimental Protocols

While a specific experimental protocol for this compound is not available, the following outlines a typical gas chromatography-mass spectrometry (GC-MS) method used for the analysis of glycol ethers, based on established practices.[1][2]

Gas Chromatography (GC):

  • Column: A common choice would be a mid-polar capillary column, such as one with a cyanopropylphenyl stationary phase, suitable for the separation of polar compounds like glycol ethers.[1]

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of the analyte.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 30-200 amu would be appropriate to capture the molecular ion and key fragments.

Fragmentation Pathway Analysis

The fragmentation of 2-(2-Ethoxyethoxy)ethanol and its deuterated analogue under electron ionization is driven by the presence of ether and hydroxyl functional groups. The primary fragmentation mechanisms involve cleavage of C-O and C-C bonds.

The proposed fragmentation pathway for this compound is depicted in the following diagram:

fragmentation_pathway cluster_frags Fragment Ions mol [CD₃CD₂OCH₂CH₂OCH₂CH₂OH]⁺• m/z 139 frag1 [CD₃CD₂OCH₂CH₂OCH₂]⁺ m/z 108 mol:f0->frag1 -CH₂OH frag5 [CH₂CH₂OH]⁺ m/z 45 mol:f0->frag5 -CD₃CD₂OCH₂ frag2 [CD₃CD₂OCH₂CH₂O]⁺ m/z 94 frag1->frag2 -CH₂ frag3 [CD₃CD₂OCH₂]⁺ m/z 80 frag1->frag3 -CH₂CH₂O frag4 [CD₃CD₂O]⁺ m/z 64 frag2->frag4 -CH₂CH₂ frag6 [CH₂OH]⁺ m/z 31 frag5->frag6 -CH₂

Caption: Proposed EI fragmentation of this compound.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrum of this compound based on the established fragmentation patterns of its non-deuterated form. The provided data and fragmentation pathway analysis serve as a valuable resource for researchers in the fields of analytical chemistry, drug metabolism, and environmental science for the identification and characterization of this deuterated compound. The detailed experimental protocol offers a starting point for developing analytical methods for its detection.

References

Isotopic Purity of 2-(2-Ethoxyethoxy)ethanol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-(2-Ethoxyethoxy)ethanol-d5, a deuterated analog of the widely used solvent and chemical intermediate. The incorporation of deuterium (B1214612) in place of hydrogen atoms can significantly alter the physicochemical properties of a molecule, making it a valuable tool in various scientific disciplines, including drug metabolism studies, reaction mechanism elucidation, and as an internal standard in analytical chemistry. This document outlines the common methodologies for synthesizing and determining the isotopic purity of this compound, presenting data in a clear, tabular format and illustrating workflows with detailed diagrams.

Introduction

2-(2-Ethoxyethoxy)ethanol, commonly known as diethylene glycol monoethyl ether, is a versatile solvent used in a broad range of applications. Its deuterated counterpart, this compound, where five hydrogen atoms have been replaced by deuterium, is particularly useful as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The stability of the deuterium labels and the distinct mass shift they impart allow for precise and accurate quantification in complex matrices. The isotopic purity of such a standard is a critical parameter that directly impacts the reliability of analytical data.

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials in established synthetic routes. A plausible synthetic pathway is the ethoxylation of ethanol-d5 (B126515) with deuterated ethylene (B1197577) oxide.

A general procedure for the synthesis of a related deuterated poly(ethylene glycol) involves the living anionic polymerization of deuterated ethylene oxide[2]. This method can be adapted for the synthesis of this compound. The reaction would proceed as follows:

  • Initiation: A deuterated alcohol, such as ethanol-d5, is deprotonated with a strong base to form the corresponding alkoxide.

  • Propagation: The alkoxide then initiates the ring-opening polymerization of deuterated ethylene oxide-d4. The number of ethylene oxide units added can be controlled by the stoichiometry of the reactants. For this compound, two equivalents of ethylene oxide-d4 would be required.

  • Termination: The reaction is terminated by the addition of a proton source, typically an acid, to yield the final deuterated product.

Purification of the final product is crucial and is often achieved through column chromatography or distillation to remove any unreacted starting materials and byproducts.

Isotopic Purity Determination

The determination of isotopic purity is essential to validate the quality of a deuterated standard. The primary analytical techniques employed for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Experimental Protocols

1. Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This method allows for the determination of the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired in positive ion mode. The high resolution of the instrument allows for the separation of the signals from the different isotopologues (d0 to d5).

  • Data Analysis: The isotopic distribution is determined by integrating the peak areas of each isotopologue. The isotopic purity is then calculated as the percentage of the desired d5 isotopologue relative to the sum of all isotopologues.[1][4][5]

2. Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for assessing the degree of deuteration at specific sites within a molecule.

  • Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte. An internal standard with a known concentration may be added for quantitative analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A standard ¹H NMR spectrum is recorded. The absence or significant reduction of signals at the positions corresponding to the deuterated sites is indicative of high isotopic enrichment.

  • Data Analysis: The degree of deuteration can be quantified by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated signal within the molecule or to the internal standard.[6][7]

Quantitative Data Summary

The following tables summarize the expected data from the analysis of a typical batch of high-purity this compound.

Table 1: Isotopic Purity of this compound by HRMS

IsotopologueRelative Abundance (%)
d0< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4~ 5.0
d5> 98.0

Table 2: Chemical Purity of this compound by GC-MS

ParameterSpecification
Chemical Purity≥ 98.0%
Impurities< 2.0%
Residual Solvents< 0.5%

Visualizations

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow start Start: Ethanol-d5 & Ethylene oxide-d4 initiation Initiation: Deprotonation of Ethanol-d5 start->initiation Strong Base propagation Propagation: Ring-opening polymerization initiation->propagation 2 eq. Ethylene oxide-d4 termination Termination: Acid quench propagation->termination purification Purification: Distillation/Chromatography termination->purification product Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Analytical Workflow for Isotopic Purity Determination

Analytical_Workflow cluster_HRMS HRMS Analysis cluster_NMR NMR Analysis hrms_prep Sample Preparation: Dilution in organic solvent hrms_acq Data Acquisition: Full scan HRMS hrms_prep->hrms_acq hrms_analysis Data Analysis: Isotopologue distribution hrms_acq->hrms_analysis result Isotopic Purity Report hrms_analysis->result nmr_prep Sample Preparation: Dissolution in deuterated solvent nmr_acq Data Acquisition: ¹H NMR spectrum nmr_prep->nmr_acq nmr_analysis Data Analysis: Integration of residual proton signals nmr_acq->nmr_analysis nmr_analysis->result sample This compound Sample sample->hrms_prep sample->nmr_prep

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical quality attribute that ensures its suitability as an internal standard in sensitive analytical methods. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both isotopic enrichment and the distribution of isotopologues. The synthesis of this deuterated compound requires careful control of stoichiometry and reaction conditions to achieve high levels of deuteration. For researchers, scientists, and drug development professionals, a thorough understanding of these analytical and synthetic methodologies is paramount for the generation of reliable and reproducible scientific data.

References

Technical Guide: Material Safety Data for 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Physical Properties

2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether or Carbitol, is a colorless liquid with a mild, pleasant odor.[1][2] It is a versatile solvent used in a variety of commercial and industrial applications, including in the formulation of dyes, resins, inks, and cosmetics.[1] The deuterated form, 2-(2-ethoxyethoxy)ethanol-d5, is a valuable tool in research and drug development, often used as an internal standard in mass spectrometry-based analyses.

Table 1: Physical and Chemical Properties of 2-(2-Ethoxyethoxy)ethanol

PropertyValueSource(s)
Molecular Formula C6H14O3[3]
Molecular Weight 134.17 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Mild, fruity, characteristic[2][3]
Boiling Point 196 to 202 °C (385 to 396 °F)[1]
Melting Point -76 °C (-105 °F)[1][3]
Flash Point 93 to 96.1 °C (199.4 to 205 °F) (closed cup)[1][3][4]
Autoignition Temperature 190 to 204 °C (374 to 399 °F)[1][3]
Density 0.999 g/cm³ at 25 °C[5]
Vapor Pressure 0.14 mm Hg at 20 °C[3]
Vapor Density 4.64 (Air = 1)[3]
Solubility Soluble in water[3]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[3][6]

Toxicological Information

2-(2-Ethoxyethoxy)ethanol is considered to have low acute toxicity.[7] However, it can cause serious eye irritation and may cause mild skin, respiratory, and digestive tract irritation.[3][8] Chronic exposure may lead to kidney damage.[3] Animal studies have indicated potential adverse reproductive and fetal effects.[3]

Table 2: Acute Toxicity Data for 2-(2-Ethoxyethoxy)ethanol

Route of ExposureSpeciesValue (LD50)Source(s)
OralRat8.5 g/kg - 10.6 g/kg[7]
DermalRabbit> 3.2 g/kg - 8.2 g/kg[7]

Hazard Identification and Safety Precautions

This chemical is classified as causing serious eye irritation.[8] It is a combustible liquid and vapor.[3] A key hazard is the potential to form explosive peroxides upon exposure to air, especially when concentrated.[3][9]

Table 3: Hazard and Safety Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Irritation Category 2Causes serious eye irritation.[8]
Flammability Combustible LiquidKeep away from heat, sparks, and open flames.[3]
Peroxide Formation -May form explosive peroxides.[3]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][8]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Handling and Storage
  • Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[3][8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8] Keep containers tightly closed.[8]

Experimental Protocols

The following are general descriptions of standardized methods used to determine the key safety data presented in this guide.

Flash Point Determination (ASTM D93)

The flash point of 2-(2-ethoxyethoxy)ethanol is typically determined using the Pensky-Martens closed-cup method, as standardized by ASTM D93.[3][10]

Methodology:

  • A sample of the chemical is placed in a brass test cup and the lid is closed.[10]

  • The sample is heated and stirred at a specified rate to ensure equilibrium between the liquid and the vapor phase.[10]

  • An ignition source is periodically introduced into the cup while stirring is momentarily stopped.[10]

  • The flash point is the lowest temperature at which the vapor ignites, causing a flash inside the cup.[10]

Boiling Point Determination (OECD 103)

The boiling point is determined following the OECD Guideline 103.[5][7] This guideline describes several methods, including the ebulliometer, dynamic, and distillation methods.[5]

Methodology (General Principle): The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[5][7] The substance is heated, and the temperature at which it boils is recorded.[11] The method must be suitable for liquids that do not undergo chemical changes below their boiling point.[7]

Acute Oral Toxicity (LD50) Determination (OECD 401/420/423/425)

The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is determined using one of the OECD guidelines for the testing of chemicals, such as the now-deleted Guideline 401 or its modern alternatives (420, 423, 425).[6][8][12]

Methodology (General Principle of OECD 401):

  • The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[8]

  • The animals are observed for a set period, and any signs of toxicity and mortality are recorded.[8]

  • The LD50 is statistically derived and is the single dose of the substance that is expected to cause death in 50% of the animals.[8]

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receipt of Chemical sds_review Review Safety Data Sheet (SDS) start->sds_review ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds_review->ppe storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles ppe->storage Initial Storage handling Handle in a Well-Ventilated Area (e.g., Fume Hood) storage->handling Retrieval for Use use Use in Experiment handling->use spill Spill Occurs use->spill waste Dispose of Waste (Chemical and Contaminated Materials) use->waste spill_response Follow Spill Response Protocol: - Evacuate if necessary - Use absorbent material - Ventilate area spill->spill_response Yes spill_response->waste waste_disposal Follow Institutional Hazardous Waste Disposal Procedures waste->waste_disposal end End of Workflow waste_disposal->end

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Note: Quantification of 2-(2-Ethoxyethoxy)ethanol in Aqueous Samples Using 2-(2-Ethoxyethoxy)ethanol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether (DEGEE), is a versatile solvent used in a wide range of industrial and consumer products, including paints, inks, cleaning products, and cosmetics.[1] Its widespread use necessitates sensitive and accurate analytical methods for its quantification in various matrices to ensure product quality, assess environmental exposure, and comply with regulatory standards.

This application note describes a robust and reliable method for the determination of 2-(2-Ethoxyethoxy)ethanol in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. The use of a stable isotope-labeled internal standard, 2-(2-Ethoxyethoxy)ethanol-d5, is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response. Since deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's source. This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss or injection volume inconsistencies occur.

The method detailed below provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of 2-(2-Ethoxyethoxy)ethanol, suitable for quality control and research applications.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 2-(2-Ethoxyethoxy)ethanol (≥99% purity)

    • This compound (≥98% isotopic purity)

  • Solvents and Reagents:

    • Dichloromethane (B109758) (DCM), GC grade

    • Methanol, GC grade

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄), analytical grade

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Stock and Working Solutions:

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(2-Ethoxyethoxy)ethanol and dissolve in 100 mL of methanol.

    • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

    • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a blank matrix (e.g., deionized water) to achieve a concentration range of 0.1 to 50 µg/mL.

    • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials (2 mL) with inserts

Sample Preparation: Liquid-Liquid Extraction and Derivatization
  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample, resulting in a final concentration of 100 ng/mL. Vortex for 30 seconds.

  • Salting Out: Add approximately 2 g of NaCl to the sample to enhance the extraction efficiency of the analyte into the organic phase.

  • Extraction: Add 5 mL of dichloromethane (DCM) to the sample vial. Cap the vial and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Solvent Evaporation: Evaporate the DCM extract to a volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the concentrated extract. Cap the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the analyte and internal standard to their trimethylsilyl (B98337) (TMS) ethers.

  • Final Preparation: After cooling to room temperature, transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Analysis

The following table summarizes the recommended GC-MS operating conditions.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantification Ions (m/z)
2-(2-Ethoxyethoxy)ethanol-TMS117, 147
This compound-TMS122, 152

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a series of calibration standards.

Analyte Linearity Range (µg/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL) Recovery (%) Precision (RSD %)
2-(2-Ethoxyethoxy)ethanol0.1 - 500.9980.030.198.54.2

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Aqueous Sample (10 mL) spike Spike with This compound sample->spike salt Add NaCl spike->salt extract Liquid-Liquid Extraction with Dichloromethane salt->extract separate Centrifuge for Phase Separation extract->separate collect Collect Organic Layer separate->collect dry Dry with Na₂SO₄ collect->dry evaporate Evaporate under N₂ dry->evaporate derivatize Derivatize with BSTFA evaporate->derivatize final_sample Transfer to Autosampler Vial derivatize->final_sample gcms GC-MS Analysis (SIM Mode) final_sample->gcms data Data Acquisition gcms->data integrate Peak Integration data->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report quantify->report isotope_dilution_principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis cluster_quantification Quantification analyte Analyte (Unknown Amount) mix Mix Analyte and IS analyte->mix is Deuterated Internal Standard (Known Amount) is->mix process Sample Preparation & GC-MS Analysis mix->process ratio Measure Peak Area Ratio (Analyte / IS) process->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration result Determine Analyte Concentration calibration->result

References

Application Note: Quantitative Analysis of 2-(2-Ethoxyethoxy)ethanol in Complex Matrices by GC-MS with Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-(2-ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether (DEGEE), in various complex matrices using gas chromatography-mass spectrometry (GC-MS) with 2-(2-ethoxyethoxy)ethanol-d5 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This method is suitable for researchers, scientists, and drug development professionals for applications such as residual solvent analysis, impurity profiling in pharmaceutical products, and monitoring exposure in biological samples.

Introduction

2-(2-Ethoxyethoxy)ethanol (DEGEE) is a versatile solvent used in a wide range of industrial and consumer products, including cosmetics, paints, and pharmaceutical formulations.[3] Due to its potential toxicity and regulatory restrictions on its use, accurate and reliable quantification of DEGEE is crucial.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds like DEGEE.[5] The isotope dilution technique, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for quantitative analysis as it effectively compensates for analyte loss during sample preparation and instrumental variability.[1][2] This document provides a comprehensive protocol for the GC-MS quantification of DEGEE using its d5-labeled counterpart.

Experimental Protocols

Materials and Reagents
  • Analytes: 2-(2-Ethoxyethoxy)ethanol (DEGEE), CAS: 111-90-0; this compound (DEGEE-d5), Internal Standard (IS)

  • Solvents: Methanol (GC grade), Dichloromethane (GC grade), Acetone (B3395972) (GC grade)

  • Reagents for Extraction (if required): Anhydrous sodium sulfate

  • Sample Matrices: e.g., Pharmaceutical excipients, cosmetic creams, biological fluids (plasma, urine)

Standard and Sample Preparation

1. Stock Solutions:

  • Prepare a primary stock solution of DEGEE at 1 mg/mL in methanol.

  • Prepare a primary stock solution of DEGEE-d5 at 1 mg/mL in methanol.

2. Calibration Standards:

  • Prepare a series of calibration standards by spiking appropriate aliquots of the DEGEE stock solution into a blank matrix extract.

  • A typical calibration range would be 0.1 µg/mL to 100 µg/mL.

  • Add a constant concentration of DEGEE-d5 internal standard (e.g., 10 µg/mL) to each calibration standard.

3. Quality Control (QC) Samples:

  • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

4. Sample Preparation:

  • Liquid Samples (e.g., liquid formulations, urine):

    • To 1 mL of the liquid sample, add the internal standard solution to achieve a final concentration of 10 µg/mL of DEGEE-d5.

    • Perform a liquid-liquid extraction with 2 mL of dichloromethane.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean vial and concentrate under a gentle stream of nitrogen if necessary.

    • Reconstitute in a suitable solvent for GC-MS analysis.

  • Solid/Semi-solid Samples (e.g., cosmetic creams, tissues):

    • Weigh 0.1 g of the homogenized sample into a centrifuge tube.[6]

    • Add the internal standard solution (to achieve 10 µg/mL of DEGEE-d5 in the final extract volume).

    • Add 2 mL of a suitable extraction solvent (e.g., acetone or methanol).

    • Perform ultrasonic-assisted extraction for 15 minutes.[6][7]

    • Centrifuge at 5000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter into a GC vial for analysis.[8]

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters, which may require optimization based on the specific instrument.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250 °C[5]
Injection ModeSplit (e.g., 20:1) or Splitless, depending on required sensitivity
Carrier GasHelium at a constant flow of 1.0 mL/min[5]
Oven ProgramInitial 50 °C (hold 2 min), ramp at 10 °C/min to 240 °C, hold for 5 min[5]
Mass Spectrometer
MS SystemAgilent 5975C or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230 °C
Transfer Line Temp.250 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions
DEGEE (Analyte)Quantifier: m/z 45, Qualifiers: m/z 31, 59, 75[4][9]
DEGEE-d5 (IS)Quantifier: m/z 50 (predicted), Qualifiers: m/z 31, 62, 80 (predicted based on fragmentation)

Data Presentation

The use of a deuterated internal standard allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 1: GC-MS Method Validation Parameters (Typical)
ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 3.0 ng/g
Limit of Quantitation (LOQ)0.5 - 10.0 ng/g
Accuracy (% Recovery)90 - 110%[4]
Precision (%RSD)< 15%[8][10]
Table 2: Example Calibration Curve Data
Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.115,000500,0000.03
0.575,000505,0000.15
1.0152,000502,0000.30
5.0760,000508,0001.50
10.01,510,000501,0003.01
50.07,550,000503,00015.01
100.015,080,000505,00029.86

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Weigh/Measure Sample Spike_IS Spike with DEGEE-d5 (IS) Sample->Spike_IS Extraction Extraction (LLE or UAE) Spike_IS->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Plot Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for GC-MS quantitative analysis of DEGEE.

Internal_Standard_Logic Analyte DEGEE (Analyte) SamplePrep Sample Preparation Steps (Extraction, Transfer, etc.) Analyte->SamplePrep IS DEGEE-d5 (Internal Standard) IS->SamplePrep GCMS GC-MS Injection & Analysis SamplePrep->GCMS Analyte_Response Analyte Peak Area GCMS->Analyte_Response IS_Response IS Peak Area GCMS->IS_Response Ratio Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Final Concentration Ratio->Concentration via Calibration Curve

Caption: Logic of internal standard correction in analysis.

Conclusion

The described GC-MS method using this compound as an internal standard provides a highly reliable, sensitive, and accurate approach for the quantification of 2-(2-ethoxyethoxy)ethanol. This isotope dilution method is applicable to a variety of complex matrices relevant to the pharmaceutical and consumer product industries. The detailed protocol and validation parameters presented herein serve as a comprehensive guide for researchers and analysts, ensuring data of high quality and integrity for regulatory compliance and research applications.

References

Application Note: Quantification of 2-(2-Ethoxyethoxy)ethanol in Cosmetic Products using LC-MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Ethoxyethoxy)ethanol (DEGEE), commercially known as Carbitol®, Transcutol®, or Dowanol® DE, is a versatile solvent widely used in a variety of commercial and industrial applications. Its utility extends to formulations of dyes, paints, inks, resins, and as a component in brake fluids and wood stains.[1] In the cosmetic and personal care industry, it functions as a solvent, penetration enhancer, and solubilizer in products such as face creams, deodorants, makeup, hair dyes, and sunless tanners.[1][2] Due to its widespread use and potential for human exposure, regulatory bodies and quality control laboratories require sensitive and accurate methods for its quantification in various matrices.

This application note describes a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the determination of 2-(2-Ethoxyethoxy)ethanol in cosmetic products. The use of a stable isotope-labeled internal standard, 2-(2-Ethoxyethoxy)ethanol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method employs a simple sample preparation procedure followed by reversed-phase liquid chromatography for the separation of 2-(2-Ethoxyethoxy)ethanol from the sample matrix. Detection is achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the deuterated internal standard (this compound). This isotope dilution technique is the gold standard for quantitative mass spectrometry.

Experimental Protocols

1. Sample Preparation

A representative protocol for the extraction of 2-(2-Ethoxyethoxy)ethanol from a cream-based cosmetic product is provided below.

  • Materials:

    • Methanol (B129727) (HPLC grade)

    • Water (LC-MS grade)

    • 2-(2-Ethoxyethoxy)ethanol analytical standard

    • This compound internal standard solution (1 µg/mL in methanol)

    • 0.45 µm PTFE syringe filters

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh 0.5 g of the cosmetic cream sample into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add 50 µL of the 1 µg/mL this compound internal standard solution.

    • Add 5.0 mL of methanol to the tube.

    • Vortex the sample for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate insoluble matrix components.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC autosampler vial.

    • The sample is now ready for LC-MS analysis.

2. LC-MS/MS Method

The following are typical LC-MS/MS parameters for the analysis of 2-(2-Ethoxyethoxy)ethanol.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
5.090
6.090
6.110
8.010
  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500 °C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
2-(2-Ethoxyethoxy)ethanol135.175.115015
This compound140.180.115015

Data Presentation

Calibration Curve

A calibration curve was generated using a series of calibration standards prepared in a blank matrix extract.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,10049,8000.303
5075,80050,2001.510
100152,50049,9003.056
500760,10050,30015.111
  • Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.999.

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels.

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low1514.798.04.5
Medium7576.2101.63.2
High400395.898.92.8

Diagrams

experimental_workflow sample Cosmetic Sample (0.5 g) add_is Add Internal Standard (this compound) sample->add_is extract Extract with Methanol add_is->extract vortex Vortex (2 min) extract->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge filter Filter (0.45 µm PTFE) centrifuge->filter lcms LC-MS/MS Analysis filter->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for the LC-MS analysis of 2-(2-Ethoxyethoxy)ethanol.

logical_relationship analyte 2-(2-Ethoxyethoxy)ethanol lc LC Separation analyte->lc is This compound (Internal Standard) is->lc ms MS/MS Detection (MRM) lc->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio quant Accurate Quantification ratio->quant

References

Application Note: Quantification of 2-(2-Ethoxyethoxy)ethanol in Environmental Water Samples Using Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive protocol for the quantitative analysis of 2-(2-Ethoxyethoxy)ethanol, also known as Diethylene Glycol Monoethyl Ether (DEGEE), in environmental water samples. DEGEE is a widely used industrial solvent found in paints, cleaning products, and cosmetics, leading to its potential presence in various environmental compartments.[1] This method employs Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope dilution strategy, using 2-(2-Ethoxyethoxy)ethanol-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

2-(2-Ethoxyethoxy)ethanol (DEGEE) is a colorless, slightly viscous liquid with high water solubility.[2][3] Its extensive use as a solvent and component in various commercial products raises concerns about its potential release into the environment and subsequent impact on aquatic ecosystems.[1][4] Accurate monitoring of DEGEE concentrations in environmental matrices like groundwater and wastewater is crucial for environmental risk assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the analysis of glycols and their ethers in environmental samples.[4][5] However, the direct injection of aqueous samples can be challenging, and matrix components can interfere with quantification. The use of a stable isotope-labeled internal standard, such as this compound, in an isotope dilution method is the gold standard for compensating for these potential errors. The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during extraction and analysis, but its higher mass allows it to be distinguished by the mass spectrometer.

This protocol provides a step-by-step guide for sample preparation, instrumental analysis, and data processing for the reliable quantification of DEGEE in water.

Experimental Protocol

  • Standards:

    • 2-(2-Ethoxyethoxy)ethanol (DEGEE), ≥99% purity

    • This compound (DEGEE-d5), ≥98% purity

  • Solvents:

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., polymeric reversed-phase)

    • Analytical balance (accurate to 0.1 mg)

    • Volumetric flasks, pipettes, and autosampler vials

    • Vortex mixer and centrifuge

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of DEGEE and DEGEE-d5 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Calibration Standard Working Solutions:

    • Prepare a series of calibration standards by serially diluting the DEGEE primary stock solution with reagent water to achieve concentrations ranging from 1 µg/L to 200 µg/L.

  • Internal Standard (IS) Spiking Solution (10 µg/mL):

    • Dilute the DEGEE-d5 primary stock solution with methanol. This solution will be used to spike all samples, blanks, and calibration standards.

  • Sample Collection: Collect water samples in clean glass bottles. Store at 4°C until analysis.

  • Spiking: Measure 100 mL of the water sample (or blank/calibration standard) into a glass container. Add a precise volume of the Internal Standard (IS) Spiking Solution to each to achieve a final concentration of 100 µg/L of DEGEE-d5.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by reagent water.

  • Sample Loading: Pass the 100 mL sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 5 mL/min).

  • Washing: Wash the cartridge with reagent water to remove interfering salts and polar compounds.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes.

  • Elution: Elute the trapped analytes from the cartridge using a small volume (e.g., 2 x 2 mL) of methylene chloride into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. Transfer to an autosampler vial for GC-MS analysis.

The following are typical GC-MS parameters. The system should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

    • Inlet: Splitless mode, 240°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • DEGEE: m/z 45, 59, 72, 89 (Quantification ion: m/z 45)

      • DEGEE-d5: m/z 50, 64, 76 (Quantification ion: m/z 50)

    • Transfer Line Temp: 230°C

    • Ion Source Temp: 230°C

Data Presentation and Analysis

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. A linear regression is then applied to the data.

The concentration of DEGEE in the environmental samples is calculated using the linear regression equation derived from the calibration curve and the measured peak area ratio from the sample.

The performance of this method is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and sample matrix.

ParameterTypical ValueDescription
Linear Range 1 - 200 µg/LThe concentration range over which the instrument response is linear.
Method Detection Limit (MDL) 0.5 - 1.0 µg/LThe minimum concentration that can be detected with 99% confidence.[7]
Limit of Quantification (LOQ) 2.0 - 5.0 µg/LThe lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (Recovery) 90 - 110%The percentage of analyte recovered from a spiked matrix sample.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating method repeatability.

Visualization of Experimental Workflow

The logical flow of the analytical protocol is depicted in the diagram below.

experimental_workflow Workflow for DEGEE Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Collect 100 mL Water Sample Spike 2. Spike with DEGEE-d5 Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (Concentration & Cleanup) Spike->SPE Elute 4. Elute with Methylene Chloride & Concentrate to 1 mL SPE->Elute GCMS 5. Analyze by GC-MS (SIM Mode) Elute->GCMS Quantify 6. Integrate Peaks & Calculate Area Ratios GCMS->Quantify Report 7. Quantify Concentration using Calibration Curve Quantify->Report

Caption: Experimental workflow for the quantification of DEGEE in water samples.

Conclusion

The protocol described provides a reliable and accurate method for the determination of 2-(2-Ethoxyethoxy)ethanol in environmental water samples. The use of its deuterated analog, this compound, as an internal standard is critical for achieving high-quality quantitative data by correcting for matrix interference and procedural losses. This method is suitable for routine environmental monitoring and can be adapted for other similar glycol ether compounds.

References

Application Note: Quantitative Analysis of 2-(2-Ethoxyethoxy)ethanol in Cosmetic Formulations using 2-(2-Ethoxyethoxy)ethanol-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether (DEGEE), is a versatile solvent utilized in a wide array of applications, including cosmetic and personal care products, where it functions as a solvent, penetration enhancer, and viscosity decreasing agent.[1] Regulatory bodies and quality control laboratories require sensitive and accurate methods for the quantification of 2-(2-ethoxyethoxy)ethanol to ensure product safety and compliance. This application note describes a robust and reliable method for the determination of 2-(2-ethoxyethoxy)ethanol in cosmetic matrices using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. The use of 2-(2-ethoxyethoxy)ethanol-d5 as a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[2][3]

Principle

The method employs a simple dilution of the cosmetic sample with a suitable solvent, followed by the addition of a known amount of this compound as an internal standard. The sample is then directly analyzed by GC-MS. The chromatographic separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method, based on similar validated methods for glycol ether analysis.[3][4]

Table 1: Method Detection and Quantification Limits

ParameterValue (µg/mL)Description
Instrument Detection Limit (IDL)0.01 - 1.0The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Limit of Quantification (LOQ)0.02 - 3.4The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[2][3]

Table 2: Calibration and Recovery Data

ParameterValueDescription
Calibration Range0.1 - 200 µg/mLThe range of concentrations over which the method is linear.[3]
Recovery87% - 116%The percentage of the true amount of an analyte that is detected by the analytical method.[3]
Precision (RSD)2% - 14%The relative standard deviation, indicating the precision of repeated measurements.[3]

Experimental Protocols

1. Materials and Reagents

  • 2-(2-Ethoxyethoxy)ethanol (analytical standard, >99% purity)

  • This compound (internal standard, >99% purity)

  • Methanol (B129727) (GC grade)

  • Cosmetic samples (e.g., lotions, creams, serums)

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with caps

2. Preparation of Standard Solutions

  • Primary Stock Solution of 2-(2-Ethoxyethoxy)ethanol (1000 µg/mL): Accurately weigh 100 mg of 2-(2-ethoxyethoxy)ethanol and dissolve it in methanol in a 100 mL volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in methanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100, 200 µg/mL). Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 1 g of the cosmetic sample into a 50 mL volumetric flask.

  • Add a known amount of the internal standard stock solution (100 µg/mL) to achieve a final concentration within the calibration range.

  • Dilute to the mark with methanol.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • If necessary, centrifuge the sample to precipitate any insoluble matrix components.

  • Transfer an aliquot of the supernatant into a GC-MS autosampler vial for analysis. A 1000-fold dilution with methanol is often sufficient to minimize matrix effects.[2][3]

4. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-(2-Ethoxyethoxy)ethanol: m/z 45, 59, 72

    • This compound: m/z 50, 64, 77 (example ions, to be confirmed with the actual mass spectrum)

5. Data Analysis and Quantification

  • Identify the peaks for 2-(2-ethoxyethoxy)ethanol and this compound based on their retention times.

  • Integrate the peak areas for the selected quantification ions for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 2-(2-ethoxyethoxy)ethanol in the cosmetic samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock (1000 µg/mL) cal_standards Calibration Standards (0.1-200 µg/mL + IS) stock_analyte->cal_standards stock_is Internal Standard Stock (this compound) (100 µg/mL) stock_is->cal_standards add_is Spike with Internal Standard stock_is->add_is gcms_analysis GC-MS Analysis (SIM Mode) cal_standards->gcms_analysis sample_weigh Weigh Cosmetic Sample (~1 g) sample_weigh->add_is dilute Dilute with Methanol add_is->dilute mix_centrifuge Vortex & Centrifuge dilute->mix_centrifuge transfer Transfer to Vial mix_centrifuge->transfer transfer->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Workflow for the quantification of 2-(2-ethoxyethoxy)ethanol.

References

Application Note: High-Precision Pharmaceutical Impurity Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their safety, efficacy, and stability.[1][2] Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to control the levels of these impurities.[1][3] This application note details a robust and highly accurate approach for the analysis of pharmaceutical impurities utilizing deuterated internal standards in conjunction with modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, serve as ideal internal standards for quantitative analysis.[6] Due to their chemical similarity to the target analyte, they exhibit nearly identical chromatographic retention times and ionization efficiencies.[6][7] This allows for effective correction of matrix effects, ion suppression, and instrumental variability, leading to enhanced accuracy and reproducibility in analytical measurements.[6][8][9] The use of deuterated internal standards is strongly recommended for bioanalytical and pharmaceutical testing requiring precise quantification and is recognized by regulatory agencies like the FDA and EMA.[6][8]

Regulatory Framework for Impurity Control

The ICH guidelines provide a comprehensive framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[3][10][11] These guidelines establish thresholds for the reporting, identification, and qualification of impurities.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)0.05%
Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products.[10][12]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over traditional internal standards or external calibration methods.

Parameter Deuterated Internal Standard Structural Analog Internal Standard External Standard
Co-elution with Analyte Nearly identicalSimilar, but can differNot applicable
Correction for Matrix Effects ExcellentGood to moderatePoor
Ionization Efficiency Nearly identicalCan differ significantlyNot applicable
Accuracy & Precision HighModerate to highLow to moderate
Regulatory Acceptance HighModerateDependent on application
Table 2: Comparison of different standardization methods in pharmaceutical analysis.

Experimental Protocols

LC-MS/MS Method for Non-Volatile Impurity Analysis

This protocol outlines a general procedure for the quantification of a non-volatile impurity in a drug substance using a deuterated internal standard.

a. Materials and Reagents:

  • Drug Substance

  • Certified Deuterated Internal Standard (e.g., Impurity-d3)

  • Reference Standard of the Impurity

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic Acid

  • Deionized Water

b. Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the impurity reference standard and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the impurity stock solution to achieve a concentration range that covers the expected impurity levels (e.g., 0.01 to 1.0 µg/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration (e.g., 0.1 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the drug substance (e.g., 10 mg) and dissolve it in a suitable solvent. Add a fixed volume of the internal standard spiking solution and dilute to a final volume to achieve a target concentration of the drug substance (e.g., 1 mg/mL).

c. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the impurity from the API and other components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for both the impurity and the deuterated internal standard.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the impurity to the deuterated internal standard against the concentration of the impurity in the working standard solutions.

  • Determine the concentration of the impurity in the drug substance sample using the calibration curve.

GC-MS Method for Volatile Impurity Analysis

This protocol provides a general procedure for the quantification of a volatile impurity (e.g., a residual solvent) in a drug product using a deuterated internal standard.

a. Materials and Reagents:

  • Drug Product

  • Certified Deuterated Internal Standard (e.g., Toluene-d8)

  • Reference Standard of the Volatile Impurity (e.g., Toluene)

  • Suitable Solvent (e.g., Dimethyl Sulfoxide - DMSO)

b. Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the volatile impurity reference standard and the deuterated internal standard in DMSO at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the volatile impurity stock solution in DMSO to achieve a concentration range that covers the expected impurity levels.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration.

  • Sample Preparation: Accurately weigh a known amount of the drug product and dissolve it in a vial with a known volume of DMSO containing the deuterated internal standard.

c. GC-MS Conditions:

  • GC System: Gas Chromatograph with a headspace autosampler.

  • Column: A suitable capillary column (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A suitable temperature program to achieve separation of the volatile impurities.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the volatile impurity and the deuterated internal standard.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the volatile impurity to the deuterated internal standard against the concentration of the volatile impurity in the working standard solutions.

  • Determine the concentration of the volatile impurity in the drug product sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Weigh Drug Substance/Product Dissolve Dissolve in Solvent Sample->Dissolve Spike Spike with Deuterated IS Dissolve->Spike LC_GC LC or GC Separation Spike->LC_GC Standards Prepare Calibration Standards Standards->LC_GC MS Mass Spectrometry Detection LC_GC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Impurity Curve->Quantify

Caption: Experimental workflow for impurity analysis.

signaling_pathway cluster_sample Sample Matrix cluster_process Analytical Process cluster_detector MS Detector Analyte Analyte Variability Process Variability (e.g., Matrix Effects, Ion Suppression) Analyte->Variability Deuterated_IS Deuterated IS Deuterated_IS->Variability Analyte_Signal Analyte Signal Variability->Analyte_Signal IS_Signal IS Signal Variability->IS_Signal Ratio Ratio (Analyte/IS) = Accurate Quantification Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Principle of using deuterated internal standards.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS and GC-MS provides a highly reliable and accurate method for the quantification of pharmaceutical impurities. This approach effectively compensates for analytical variability, ensuring data integrity and compliance with stringent regulatory requirements. The detailed protocols and principles outlined in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in pharmaceutical quality control. By implementing these methodologies, pharmaceutical manufacturers can confidently ensure the safety and quality of their products.[13]

References

Application Notes and Protocols: 2-(2-Ethoxyethoxy)ethanol-d5 in Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(2-Ethoxyethoxy)ethanol-d5 in polymer research. The information is intended to guide researchers in leveraging the unique properties of this deuterated solvent and potential monomer for advanced polymer characterization and synthesis.

Application Notes

This compound is the deuterium-labeled version of 2-(2-ethoxyethoxy)ethanol, a versatile solvent.[1] The incorporation of deuterium (B1214612) in place of hydrogen atoms on the ethoxy groups provides a valuable tool for specific analytical techniques in polymer science. Its primary applications stem from the fact that deuterium is "silent" in ¹H NMR spectroscopy and has a different neutron scattering length compared to hydrogen.

1. High-Resolution NMR Spectroscopy Solvent

One of the principal applications of this compound is as a deuterated solvent for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy of polymers. In ¹H NMR, the signals from a non-deuterated solvent would overwhelm the signals from the polymer analyte. By using a deuterated solvent, the solvent's proton signals are eliminated from the spectrum, allowing for clear and unambiguous observation of the polymer's proton resonances. This is crucial for determining polymer structure, composition, and purity.

  • Advantages:

    • Provides a clean spectral window for analyzing proton signals of the polymer.

    • The physical properties of 2-(2-Ethoxyethoxy)ethanol (and its deuterated analog), such as its boiling point and ability to dissolve a range of polymers, make it a suitable solvent for variable temperature NMR studies.

2. Small-Angle Neutron Scattering (SANS) for Contrast Matching

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of polymers in solution, including their size, shape, and aggregation behavior. The technique relies on the difference in neutron scattering length density (SLD) between the polymer and the solvent. By selectively deuterating the solvent, the SLD of the solvent can be "matched" to that of a specific component in a polymer system (e.g., the core of a micelle). This "contrast matching" makes that component effectively invisible to neutrons, allowing for the detailed structural analysis of the remaining components.

  • Key Concept: Contrast Variation

    • The ability to vary the contrast in SANS experiments by using mixtures of deuterated and non-deuterated solvents is a key advantage. This compound can be blended with its non-deuterated counterpart to precisely tune the SLD of the solvent to match specific parts of a polymer architecture.[2]

3. Tracer and Internal Standard in Mass Spectrometry

In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds serve as excellent internal standards.[1] this compound can be used as an internal standard when analyzing for the presence or quantity of its non-deuterated analog or other similar small molecules in polymer formulations. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate quantification.

4. Synthesis of Deuterated Polymers

While less common, this compound could potentially be used as a monomer or an initiator in polymerization reactions to introduce deuterium labels into the polymer backbone or side chains. The synthesis of deuterated polymers is of significant interest as it provides materials for advanced characterization techniques like SANS and solid-state NMR.[2][3] For instance, the hydroxyl group could be functionalized to a polymerizable group, or it could initiate a ring-opening polymerization.

Quantitative Data

The physical properties of this compound are expected to be very similar to its non-deuterated counterpart, with a slight increase in molecular weight and density due to the presence of deuterium.

PropertyValue (for non-deuterated form)Reference
Chemical Formula C6H9D5O3N/A
Molecular Weight ~139.20 g/mol (calculated for d5)N/A
Boiling Point 196 to 202 °C[4]
Melting Point -76 °C[4]
Flash Point 96 °C[4]
Appearance Colorless liquid[4]

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Spectroscopy of a Polymer

Objective: To obtain a high-resolution ¹H NMR spectrum of a polymer sample using this compound as the solvent.

Materials:

  • Polymer sample

  • This compound

  • NMR tubes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample directly into an NMR tube.

    • Add approximately 0.6 mL of this compound to the NMR tube.

    • Cap the tube and vortex gently until the polymer is fully dissolved. Gentle heating may be required for some polymers.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the this compound.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual proton signal of the solvent or an internal standard.

Protocol 2: SANS Analysis of Polymer Micelles with Contrast Matching

Objective: To determine the core and corona dimensions of polymer micelles in solution using SANS with this compound for contrast matching.

Materials:

  • Amphiphilic block copolymer

  • This compound

  • 2-(2-Ethoxyethoxy)ethanol (non-deuterated)

  • Quartz SANS cells

  • SANS instrument

Procedure:

  • Calculate Scattering Length Densities (SLDs):

    • Calculate the theoretical SLD of the polymer core and corona blocks.

    • Calculate the SLD of pure this compound and its non-deuterated analog.

  • Prepare Contrast Matching Solvent:

    • Prepare a mixture of this compound and its non-deuterated counterpart to match the SLD of either the core or the corona of the micelles. For example, to make the core "invisible," the solvent SLD should match the core SLD.

  • Sample Preparation:

    • Dissolve the block copolymer in the prepared contrast-matching solvent at the desired concentration (typically 0.1 - 1 wt%).

    • Allow the solution to equilibrate to form micelles.

    • Load the sample into a quartz SANS cell.

  • SANS Measurement:

    • Place the sample in the SANS instrument.

    • Acquire scattering data over a suitable range of scattering vectors (q).

    • Also, measure the scattering from the pure solvent for background subtraction.

  • Data Analysis:

    • Subtract the solvent background from the sample scattering data.

    • Fit the resulting scattering profile using appropriate models (e.g., core-shell sphere model) to extract structural parameters such as the radius of the core and the thickness of the corona.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis / Formulation cluster_characterization Polymer Characterization Polymer Polymer Sample NMR_Prep NMR Sample Preparation Polymer->NMR_Prep SANS_Prep SANS Sample Preparation Polymer->SANS_Prep Solvent This compound Solvent->NMR_Prep Solvent->SANS_Prep NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq SANS_Acq SANS Data Acquisition SANS_Prep->SANS_Acq Analysis Data Analysis & Interpretation NMR_Acq->Analysis SANS_Acq->Analysis

Caption: Experimental workflow for polymer characterization.

contrast_matching cluster_micelle Polymer Micelle cluster_solvent Solvent cluster_sans SANS Observation Core Core Corona Corona Matched_Solvent Matched Solvent (H/D Mixture) Core->Matched_Solvent SLD Match Observe_Corona Observe Corona Only Corona->Observe_Corona Scattering Contrast Solvent_H Solvent (H) Solvent_D Solvent (D) [this compound] Matched_Solvent->Observe_Corona Core is 'Invisible'

Caption: Contrast matching in SANS using a deuterated solvent.

References

Application Note: High-Throughput Analysis of Glycol Ethers in Diverse Matrices Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycol ethers, a class of solvents valued for their amphiphilic properties, are integral components in a vast array of industrial and consumer products, including paints, cleaners, and personal care items.[1][2] Their widespread use, however, raises concerns regarding potential human exposure and environmental impact. Certain ethylene (B1197577) glycol ethers, in particular, have been associated with adverse health effects.[3] Consequently, robust and accurate analytical methods are imperative for monitoring their presence in various matrices to ensure regulatory compliance and safeguard public health.[4]

This application note details a validated method for the quantitative analysis of common glycol ethers in consumer products and biological samples. The methodology leverages the precision of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with an isotope dilution strategy using deuterated internal standards. This approach effectively mitigates matrix effects and enhances the accuracy and reproducibility of the results.[5]

Analytical Approach

The core of this method is the use of stable isotope-labeled internal standards, which are chemically identical to the analytes of interest but have a different mass due to the incorporation of deuterium (B1214612) atoms. By spiking the sample with a known concentration of the deuterated standard at the beginning of the sample preparation process, any variations or losses during extraction, cleanup, and analysis are accounted for, leading to highly reliable quantification.

Experimental Workflow

The general workflow for the analysis of glycol ethers using deuterated standards is depicted below. This process includes sample preparation, instrumental analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Consumer Product, Biological Fluid) Spike Spike with Deuterated Internal Standards Sample->Spike Extraction Extraction (e.g., LLE, SPE, Dilution) Spike->Extraction Concentration Concentration / Reconstitution Extraction->Concentration GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS_LCMS Inject Quantification Quantification using Isotope Dilution Calculation GCMS_LCMS->Quantification Acquire Data Report Reporting Quantification->Report

Caption: General experimental workflow for glycol ether analysis.

Protocol 1: GC-MS Analysis of Glycol Ethers in Liquid Consumer Products

This protocol is optimized for the analysis of a range of glycol ethers in simple liquid matrices such as glass cleaners or all-purpose cleaners.

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Standards: Analytical standards of target glycol ethers (e.g., 2-butoxyethanol (B58217), diethylene glycol monomethyl ether)

  • Deuterated Internal Standards: 2-Methoxyethanol-D7, 2-Butoxyethanol-13C2, or other appropriate deuterated analogues.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringes and Filters: As required for sample handling and filtration

Sample Preparation
  • Sample Homogenization: Ensure the liquid consumer product is well-mixed.

  • Aliquoting: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard stock solution to the flask. The concentration should be chosen to be in the mid-range of the calibration curve.

  • Dilution: Dilute the sample to the 10 mL mark with methanol. A 1000-fold dilution is often sufficient to minimize matrix effects.[5] For products with very high concentrations of glycol ethers (>20%), further dilution may be necessary.[5]

  • Vortexing: Mix the solution thoroughly by vortexing for 30 seconds.

  • Filtration: If the sample contains suspended solids, filter an aliquot through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: DB-624 (60 m x 0.25 mm I.D., 1.40 µm film thickness) or Rxi®-1301Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) for faster analysis.[1][6]

  • Injector Temperature: 260 °C

  • Oven Program: 120 °C (hold 2 min), then ramp at 25 °C/min to 250 °C (hold 3.5 min).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MSD Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor at least two characteristic ions for each analyte and internal standard.

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is generated by analyzing a series of standards with known concentrations of the native analytes and a constant concentration of the internal standards.

Protocol 2: LC-MS/MS Analysis of Glycol Ethers in Biological Matrices (Urine)

This protocol is suitable for the determination of glycol ethers and their metabolites in urine, often requiring a derivatization step to improve chromatographic retention and ionization efficiency.

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Derivatizing Agent: Benzoyl Chloride

  • Standards: Analytical standards of target glycol ethers

  • Deuterated Internal Standards: Corresponding deuterated standards for each analyte (e.g., ethylene glycol-D4).[7]

  • Extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) cartridges

Sample Preparation
  • Sample Collection: Collect a urine sample in a sterile container.

  • Aliquoting: Pipette 100 µL of urine into a microcentrifuge tube.

  • Internal Standard Spiking: Add the deuterated internal standard mixture.

  • Derivatization (Schotten-Baumann reaction):

    • Add a basic solution (e.g., NaOH) to the sample.

    • Add benzoyl chloride and vortex vigorously.

    • This step should be optimized for pH and reaction time.[7]

  • Extraction:

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Alternatively, use an appropriate SPE cartridge to clean up the sample and concentrate the analytes.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: UPLC system such as Waters ACQUITY or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transitions from the precursor ion to a specific product ion for each analyte and internal standard should be optimized for maximum sensitivity.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of selected glycol ethers using isotope dilution methods.

Table 1: GC-MS Method Performance for Glycol Ethers in Consumer Products [5]

AnalyteLimit of Quantification (µg/mL)Recovery (%)Precision (RSD %)
2-Methoxyethanol0.02 - 0.587 - 1102 - 10
2-Ethoxyethanol0.05 - 1.090 - 1123 - 12
2-Butoxyethanol0.1 - 2.088 - 1154 - 14
Diethylene Glycol Methyl Ether0.2 - 3.485 - 1165 - 15

Table 2: LC-MS/MS Method Performance for Glycols in Biological Samples (Serum) [8]

AnalyteLimit of Detection (mg/L)Limit of Quantification (mg/L)Intra-assay CV (%)Inter-assay CV (%)
Ethylene Glycol (EG)0.71.32.5 - 4.53.5 - 8.0
Diethylene Glycol (DEG)1.53.02.0 - 4.04.0 - 9.0
Triethylene Glycol (TEG)8.518.21.9 - 3.85.0 - 10.0

Logical Relationship Diagram

The selection of the analytical technique is often dependent on the properties of the target glycol ethers and the complexity of the sample matrix.

Tech_Selection Analyte_Properties Analyte Properties (Volatility, Polarity) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte_Properties->GC_MS Volatile Less Polar Derivatization Derivatization Required? Analyte_Properties->Derivatization Non-Volatile Highly Polar Matrix_Complexity Sample Matrix Complexity Matrix_Complexity->GC_MS Low to Moderate (e.g., simple liquid products) LC_MS_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix_Complexity->LC_MS_MS High (e.g., biological fluids) Derivatization->GC_MS Yes Derivatization->LC_MS_MS No (often)

Caption: Decision tree for analytical technique selection.

Conclusion

The use of deuterated internal standards in conjunction with GC-MS and LC-MS/MS provides a highly accurate, precise, and robust framework for the analysis of glycol ethers in a variety of matrices. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement these advanced analytical techniques in their laboratories. The methodologies described are crucial for ensuring product safety, regulatory compliance, and a deeper understanding of the environmental and biological fate of these widely used chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Common Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in quantitative analysis. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during mass spectrometry-based applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response & Poor Reproducibility

Q1: My deuterated internal standard's peak area is highly variable across my analytical run. What are the common causes?

An inconsistent IS response is a frequent issue that can compromise the accuracy and precision of your results.[1][2][3] The causes can be systematic (affecting the entire batch) or sporadic (affecting a few samples).[1] Key causes include:

  • Human Error: Inconsistent pipetting, incorrect spiking of the IS, or errors during sample dilution and extraction.[1]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, salts) can suppress or enhance the ionization of the IS.[1][4] This is a very common cause of variability.[1]

  • Instrument Issues: Problems with the autosampler, injector, or mass spectrometer can lead to inconsistent results.[5][6]

  • Isotopic Exchange: The deuterated IS may be unstable in your sample matrix or solvent, leading to a loss of deuterium (B1214612) and a decreased signal over time.[4][7]

Troubleshooting Steps:

  • Characterize the Variation: Plot the IS peak area for all samples in the run to identify trends (e.g., gradual decrease, abrupt shift, or random flyers).[1]

  • Investigate Human Error: Review sample preparation records and, if necessary, re-prepare a subset of samples to check for consistency.[1]

  • Assess Matrix Effects: A common issue is that the deuterated IS and the analyte may not co-elute perfectly, causing them to experience different degrees of ion suppression.[4][8][9][10] Perform post-extraction spike experiments in various lots of blank matrix to diagnose this issue.[1]

  • Check Instrument Performance: Re-inject a set of samples to see if the variability is reproducible.[1] If it is, investigate the LC-MS system for leaks, blockages, or source contamination.[6]

Issue 2: Isotopic Exchange (Back-Exchange)

Q2: What is isotopic exchange and why is it a problem?

Isotopic exchange, or back-exchange, is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, sample matrix).[11][12] This is a critical issue because it changes the mass of the IS, leading to an underestimation of its concentration and, consequently, an overestimation of your analyte's concentration.[7][11] In severe cases, the IS can convert back to the unlabeled analyte, creating a false positive signal.[11][12]

Q3: Which parts of a molecule are most susceptible to isotopic exchange?

The stability of the deuterium label is highly dependent on its chemical position.[7][13]

  • Highly Labile: Deuterium atoms on heteroatoms like Oxygen (-OH) and Nitrogen (-NH) are very prone to exchange in neutral, acidic, or basic conditions.[7][13]

  • Moderately Labile: Deuterium atoms on carbons adjacent (alpha) to carbonyl groups can exchange under acidic or basic conditions through enolization.[7][13]

  • Stable: Deuterium atoms on aromatic rings (unless activated) or alkyl chains are generally stable.

The table below summarizes the lability of deuterium on various functional groups.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed

Q4: How can I prevent or minimize isotopic exchange?

  • Choose a Stable Standard: Select an internal standard where deuterium labels are placed in stable positions, avoiding heteroatoms or alpha-carbonyl positions.[13][14] Using ¹³C or ¹⁵N labeled standards can also avoid this issue.[7]

  • Control pH: Maintain the pH of your solutions near neutral or slightly acidic (pH 2.5-4), as both highly acidic and basic conditions can promote exchange.[12][14]

  • Use Aprotic Solvents: When possible, use aprotic solvents (e.g., acetonitrile) for stock solutions.[14]

  • Control Temperature: Keep samples cool, especially in the autosampler (e.g., 4°C), to slow the rate of exchange.[12][14]

G cluster_start Troubleshooting Isotopic Exchange cluster_solutions Solutions start Symptom: Decreasing IS signal over time or artificially high analyte results check_position Is the deuterium label in a labile position? (e.g., -OH, -NH, alpha-carbonyl) start->check_position check_conditions Are sample/mobile phase conditions harsh? (High pH, High Temp) check_position->check_conditions No solution1 Select IS with labels on stable positions check_position->solution1 Yes solution2 Control pH of solutions (e.g., acidify) check_conditions->solution2 Yes end_node Re-evaluate IS Stability check_conditions->end_node No solution1->end_node solution3 Lower autosampler temperature solution2->solution3 solution4 Use aprotic solvents for stock solutions solution3->solution4 solution4->end_node

Caption: Troubleshooting workflow for suspected isotopic exchange.

Issue 3: Purity of the Deuterated Internal Standard

Q5: What are the different types of purity, and how do they affect my results?

Deuterated standards have two critical purity aspects:

  • Chemical Purity: Refers to the absence of other chemical compounds, such as residual starting materials or synthesis byproducts.[15] Chemical impurities can lead to an incorrect IS concentration, causing a systematic bias in quantification.[15]

  • Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the standard that is fully deuterated as intended.[16] It is practically impossible to synthesize a compound with 100% isotopic purity.[16] The main isotopic impurity is often the unlabeled version of the analyte.[17] This can contribute to the analyte's signal, causing a positive bias, especially at the lower limit of quantification (LLOQ).[15][17]

Typical Purity Specifications:

Purity TypeRecommended Specification
Chemical Purity>99%[15]
Isotopic Enrichment≥98%[15][18]

Q6: How can I assess the purity of my deuterated standard?

  • Review the Certificate of Analysis (CoA): The supplier's CoA is the first place to check for chemical and isotopic purity specifications.[15]

  • High-Resolution Mass Spectrometry (HR-MS): This is an excellent technique to confirm the isotopic distribution and identify the presence of unlabeled analyte.[12][19]

  • Nuclear Magnetic Resonance (NMR): Proton NMR (¹H-NMR) is highly precise for measuring the amount of residual hydrogen, which allows for an accurate determination of isotopic enrichment.[16][19]

G Purity Purity of Deuterated Internal Standard ChemPurity Chemical Purity Purity->ChemPurity IsoPurity Isotopic Purity Purity->IsoPurity ChemDesc Absence of other chemical compounds (e.g., synthesis byproducts) ChemPurity->ChemDesc IsoDesc Percentage of molecules with the correct number of deuterium atoms IsoPurity->IsoDesc Impact1 Impact: Incorrect IS concentration, leading to systematic error. ChemDesc->Impact1 Impact2 Impact: Unlabeled impurity contributes to analyte signal, causing high bias. IsoDesc->Impact2

Caption: Relationship between chemical and isotopic purity.

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if a deuterated IS is stable against back-exchange under the specific conditions of your analytical method.[14]

Methodology:

  • Prepare Stability Samples:

    • Spike the deuterated IS into a blank matrix (e.g., plasma, urine) identical to your study samples. The concentration should be the same as your working concentration.

    • Aliquot this mixture into several vials for analysis at different time points.

  • Establish Baseline (T=0):

    • Immediately analyze a set of freshly prepared samples to establish the baseline response or response ratio.[14]

  • Incubate Under Method Conditions:

    • Store the remaining aliquots under conditions that mimic your entire analytical process. This includes bench-top time, extraction conditions, and autosampler storage (e.g., 4°C for 24 hours).[14]

  • Analyze at Time Points:

    • Analyze the stored samples at various time points (e.g., 4, 8, and 24 hours).[14]

  • Data Evaluation:

    • Calculate the IS response (or analyte/IS ratio if evaluating analyte stability as well) for each time point.

    • Compare the results to the T=0 baseline. The standard is considered stable if the response remains within a pre-defined acceptance range (e.g., ±15% of the baseline value).[14]

G start Start: Prepare IS-spiked blank matrix samples t0 Analyze immediately (T=0 Baseline) start->t0 store Store remaining samples under method conditions (e.g., Autosampler at 4°C) start->store evaluate Compare IS response at each time point to T=0 Baseline t0->evaluate t_points Analyze samples at various time points (e.g., 4h, 8h, 24h) store->t_points t_points->evaluate stable Result: IS is Stable (Response within ±15%) evaluate->stable Yes unstable Result: IS is Unstable (Response outside ±15%) evaluate->unstable No

Caption: Experimental workflow for IS stability validation.

References

Chromatographic Shift Between Analyte and Deuterated Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the chromatographic shift observed between an analyte and its deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is there a retention time shift between my analyte and its deuterated internal standard?

A chromatographic shift between an analyte and its deuterated internal standard is a commonly observed phenomenon primarily due to the "deuterium isotope effect".[1][2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle differences in the physicochemical properties of the molecule.[1] These differences, such as changes in bond length and strength, can alter the molecule's interaction with both the stationary and mobile phases, resulting in a difference in retention time.[2]

Q2: In which direction does the retention time typically shift for a deuterated standard?

In reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] However, the opposite can be true in normal-phase (NP) and hydrophilic interaction liquid chromatography (HILIC), where deuterated compounds may exhibit longer retention times.[1] The direction of the shift is dependent on the specific interactions between the analyte, stationary phase, and mobile phase.[1]

Q3: What factors influence the magnitude of the chromatographic shift?

Several factors can influence the extent of the retention time difference:

  • Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[1][4]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can significantly impact the magnitude of the shift.[1]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, gradient, and temperature can all influence the separation.[1][5]

  • Molecular Structure: The overall structure of the analyte plays a role in how deuteration affects its interaction with the chromatographic system.[1]

Q4: Can this retention time shift affect my quantitative analysis?

Yes, a significant retention time shift can impact the accuracy of quantitative analysis, particularly in LC-MS/MS. If the analyte and its deuterated internal standard do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement.[1][6] This can lead to inaccurate quantification.[6]

Q5: Is it possible to minimize or eliminate the chromatographic shift?

While completely eliminating the shift may not always be possible, it can often be minimized by optimizing chromatographic conditions.[1] This includes adjusting the mobile phase composition, gradient profile, and column temperature.[7] In some cases, switching to a different stationary phase may also help reduce the separation.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and manage the chromatographic shift between an analyte and its deuterated internal standard.

Problem: A noticeable separation is observed between the analyte and its deuterated internal standard.

Step 1: Verify Co-elution

  • Action: Overlay the chromatograms of the analyte and the internal standard.

  • Purpose: To visually confirm the extent of the separation. A significant and reproducible shift indicates the presence of a deuterium isotope effect.[7]

Step 2: Optimize Chromatographic Conditions

  • Action: Systematically adjust chromatographic parameters.

    • Mobile Phase Composition: Make small adjustments to the organic and aqueous components.[2]

    • Gradient: Employ a shallower gradient to potentially broaden the peaks and improve overlap.[2]

    • Temperature: Modify the column temperature to alter selectivity.[7]

  • Purpose: To find conditions that minimize the retention time difference.

Step 3: Evaluate the Impact on Quantification

  • Action: Assess the accuracy and precision of your assay.

  • Purpose: To determine if the observed shift is negatively impacting your results due to differential matrix effects.[1][6]

Step 4: Consider Alternative Internal Standards

  • Action: If chromatographic optimization is unsuccessful and quantification is compromised, consider using an internal standard with fewer deuterium atoms or a different isotopic label.

  • Purpose: Internal standards labeled with ¹³C or ¹⁵N are less prone to chromatographic shifts.[7][8]

Quantitative Data Summary

The following table summarizes typical observations regarding the chromatographic shift.

ParameterObservationReference
Typical Elution Order (RPLC/GC) Deuterated standard elutes slightly earlier than the analyte.[2][3]
Typical Elution Order (NPLC/HILIC) Deuterated standard may elute later than the analyte.[1]
Impact of Deuterium Number Increased number of deuterium atoms generally leads to a larger shift.[1][4]

Experimental Protocols

Protocol 1: Method Optimization to Minimize Chromatographic Shift

  • Objective: To systematically alter chromatographic parameters to reduce the retention time difference between the analyte and its deuterated internal standard.

  • Materials:

    • Analytical column (e.g., C18, Phenyl-Hexyl)

    • Mobile Phase A (e.g., 0.1% formic acid in water)

    • Mobile Phase B (e.g., 0.1% formic acid in acetonitrile (B52724) or methanol)

    • Analyte and deuterated internal standard solution

  • Methodology:

    • Establish a baseline method where the chromatographic shift is observed.

    • Mobile Phase Optimization:

      • Vary the percentage of the organic modifier (Mobile Phase B) in isocratic or gradient elution.

      • Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).[9]

    • Gradient Optimization:

      • If using a gradient, adjust the slope. A shallower gradient may improve co-elution.[2]

    • Temperature Optimization:

      • Set the column oven to different temperatures (e.g., 30°C, 40°C, 50°C) and assess the impact on the retention time difference.

    • Data Analysis:

      • For each condition, calculate the difference in retention time (Δt_R) between the analyte and the deuterated internal standard.

      • Select the condition that provides the smallest Δt_R while maintaining acceptable peak shape and resolution from other components.

Visualization

Troubleshooting_Workflow Start Start: Observe Chromatographic Shift Verify Step 1: Verify Co-elution Overlay Chromatograms Start->Verify Optimize Step 2: Optimize Chromatography (Mobile Phase, Gradient, Temp) Verify->Optimize Evaluate Step 3: Evaluate Impact on Quantification (Accuracy & Precision) Optimize->Evaluate Acceptable Is the Shift Acceptable? Evaluate->Acceptable Alternative Step 4: Consider Alternative IS (Fewer D, 13C, 15N) Acceptable->Alternative No End_Acceptable End: Proceed with Method Acceptable->End_Acceptable Yes End_Reevaluate End: Re-evaluate Method with New IS Alternative->End_Reevaluate

Caption: Troubleshooting workflow for chromatographic shift.

References

Technical Support Center: Correcting for Matrix Effects with 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(2-Ethoxyethoxy)ethanol-d5 as an internal standard to correct for matrix effects in analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in our analytical experiments?

A1: Matrix effects are the alteration of an analyte's signal intensity by the presence of other components in the sample matrix.[1][2][3] This interference can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your analytical method. In complex biological samples, common sources of matrix effects include salts, lipids, proteins, and other endogenous or exogenous compounds.

Q2: How does an internal standard like this compound help correct for matrix effects?

A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibration standards, and quality controls at a constant concentration. A deuterated internal standard, such as this compound, is considered the "gold standard" because it is chemically almost identical to the non-deuterated analyte. This similarity ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By using the ratio of the analyte signal to the IS signal for quantification, variations in the signal due to matrix effects can be normalized, leading to more accurate and reliable results.

Q3: We are using this compound, but our results are still inconsistent. What could be the problem?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. Common reasons for inconsistencies include:

  • Chromatographic Separation (Isotope Effect): The slightly higher mass of the deuterated standard can sometimes lead to a small difference in retention time between the analyte and the IS. If this separation occurs in a region of the chromatogram with varying matrix effects, the analyte and IS will experience different degrees of signal suppression or enhancement, leading to inaccurate quantification.

  • Isotopic Instability (Hydrogen-Deuterium Exchange): In certain pH and temperature conditions, the deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix. This can alter the mass-to-charge ratio of the internal standard and interfere with the analyte's signal.

  • Impurity of the Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte, which can lead to an overestimation of the analyte's concentration, especially at low levels.

Q4: How can we confirm if the deuterium atoms on our this compound are stable in our experimental conditions?

A4: To assess the isotopic stability of your internal standard, you can perform a simple experiment. Prepare a solution of this compound in your sample matrix or a solvent mixture that mimics your final sample composition. Analyze this solution by LC-MS or GC-MS at the beginning of your analytical run and then again after a period that represents your typical sample analysis time (e.g., 24 hours) under the same storage conditions as your samples. A significant decrease in the signal of the d5-labeled compound or the appearance of a signal at the m/z of the non-labeled compound would indicate isotopic exchange.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio

Symptoms:

  • High variability (%CV) in the area ratios of the analyte to this compound in replicate injections of the same sample.

  • Inconsistent results for quality control (QC) samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound. Even a slight separation can lead to differential matrix effects. 2. Modify Chromatography: Adjust the gradient, mobile phase composition, or column temperature to achieve better co-elution. 3. Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help merge the peaks of the analyte and the internal standard.
Variable Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components. 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
Inconsistent Injection Volume 1. Check Autosampler Performance: Ensure the autosampler is functioning correctly and delivering consistent injection volumes. 2. Inspect Syringes and Tubing: Look for air bubbles or leaks in the autosampler syringe and tubing.
Issue 2: Inaccurate Quantification (Bias in Results)

Symptoms:

  • Consistently higher or lower than expected concentrations for QC samples.

  • Poor recovery in spike-and-recovery experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Impurity of Internal Standard 1. Analyze the Internal Standard Solution Alone: Inject a solution of this compound and monitor for any signal at the mass transition of the non-labeled analyte. 2. Quantify the Impurity: If a signal is detected, quantify the percentage of the non-labeled analyte in your internal standard stock. This can be used to correct your calculations.
Isotopic Exchange (H/D Exchange) 1. Evaluate Stability: Perform the isotopic stability experiment described in the FAQs (Q4). 2. Adjust pH and Temperature: If exchange is observed, try to modify the pH of your mobile phase or sample diluent and avoid high temperatures during sample preparation and storage.
Differential Ionization Suppression/Enhancement 1. Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram. If the analyte and IS elute in a region of steep change, this can lead to bias. 2. Optimize Chromatography: Adjust your chromatographic method to move the elution of your analyte and IS to a region with minimal matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using this compound

This protocol describes a method to quantify the extent of matrix effects on an analyte using this compound as an internal standard.

1. Preparation of Solutions:

  • Solution A (Analyte in Solvent): Prepare a solution of the analyte at a known concentration (e.g., 100 ng/mL) in a clean solvent (e.g., methanol/water, 50:50).
  • Solution B (Analyte and IS in Solvent): Prepare a solution containing the analyte at the same concentration as Solution A and this compound at the working concentration (e.g., 50 ng/mL) in the same clean solvent.
  • Solution C (Analyte and IS in Matrix): Prepare a blank matrix extract (e.g., protein-precipitated plasma from a control subject). Spike the analyte and this compound into this matrix extract at the same concentrations as in Solution B.

2. Analysis:

  • Inject equal volumes of Solutions A, B, and C into the LC-MS or GC-MS system and record the peak areas for the analyte and the internal standard.

3. Calculation of Matrix Effect:

  • Matrix Effect (%) = (Peak Area of Analyte in Solution C / Peak Area of Analyte in Solution B) * 100
  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

4. Calculation of Internal Standard-Corrected Matrix Effect:

  • IS-Corrected Matrix Effect (%) = [(Peak Area Ratio of Analyte/IS in Solution C) / (Peak Area Ratio of Analyte/IS in Solution B)] * 100
  • A value close to 100% indicates that this compound is effectively compensating for the matrix effect.

Parameter Solution A Solution B Solution C
Analyte Concentration 100 ng/mL100 ng/mL100 ng/mL
IS Concentration 0 ng/mL50 ng/mL50 ng/mL
Matrix SolventSolventExtracted Blank Matrix
Mean Analyte Peak Area 850,000845,000420,000
Mean IS Peak Area N/A1,200,000610,000
Analyte/IS Ratio N/A0.7040.689
Calculated Matrix Effect (%) N/AN/A49.7% (Suppression)
IS-Corrected Matrix Effect (%) N/AN/A97.9% (Effective Correction)

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound sample->add_is blank_matrix Blank Matrix blank_matrix->add_is standards Calibration Standards standards->add_is qc QC Samples qc->add_is extraction Protein Precipitation / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS or GC-MS/MS Analysis reconstitution->lc_ms integration Peak Integration lc_ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Inconsistent or Inaccurate Results check_coelution Check Analyte and IS Co-elution start->check_coelution modify_chrom Modify Chromatographic Conditions check_coelution->modify_chrom No check_purity Check IS Purity check_coelution->check_purity Yes modify_chrom->check_purity quantify_impurity Quantify and Correct for Impurity check_purity->quantify_impurity Impure check_stability Check Isotopic Stability (H/D Exchange) check_purity->check_stability Pure quantify_impurity->check_stability adjust_conditions Adjust pH/Temperature check_stability->adjust_conditions Unstable evaluate_matrix Evaluate Matrix Effects check_stability->evaluate_matrix Stable adjust_conditions->evaluate_matrix improve_cleanup Improve Sample Cleanup evaluate_matrix->improve_cleanup end Accurate Results improve_cleanup->end

Caption: A logical troubleshooting workflow for issues with deuterated internal standards.

References

Technical Support Center: Troubleshooting Low Recovery of 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of 2-(2-Ethoxyethoxy)ethanol-d5 in their experiments.

Troubleshooting Guide

Low recovery of an internal standard like this compound can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identifying and resolving common issues.

Initial Assessment: A Step-by-Step Diagnostic Workflow

If you are experiencing low recovery, follow this workflow to diagnose the potential cause.

Troubleshooting_Workflow cluster_prep Standard Preparation Issues cluster_extraction Extraction Inefficiencies cluster_matrix Matrix-Related Problems cluster_analysis Analytical System Faults start Low Recovery of this compound Observed prep_check Step 1: Verify Standard Preparation and Handling start->prep_check extraction_check Step 2: Evaluate Extraction Efficiency prep_check->extraction_check If standards are correct p1 Incorrect concentration? Hygroscopic effects? prep_check->p1 matrix_effects_check Step 3: Investigate Matrix Effects extraction_check->matrix_effects_check If extraction is efficient e1 Suboptimal solvent polarity? Incorrect pH? extraction_check->e1 analysis_check Step 4: Assess Analytical System Performance matrix_effects_check->analysis_check If matrix effects are minimal m1 Ion suppression/enhancement? matrix_effects_check->m1 solution Problem Identified and Resolved analysis_check->solution If system is performing well a1 GC/LC-MS issues? Analyte degradation? analysis_check->a1 SPE_Workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading (Analyte is retained) conditioning->loading washing 3. Washing (Interferences removed) loading->washing elution 4. Elution (Analyte is collected) washing->elution end Proceed to Analysis elution->end Matrix_Effects_Troubleshooting cluster_outcomes Possible Outcomes start Suspect Matrix Effects experiment Perform Post-Extraction Spike Experiment start->experiment compare Compare Response of Post-Spike vs. Standard experiment->compare suppression Lower Response (Ion Suppression) compare->suppression Response is lower enhancement Higher Response (Ion Enhancement) compare->enhancement Response is higher no_effect Similar Response (No significant effect) compare->no_effect Response is similar

Minimizing ion suppression with deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to minimizing ion suppression using deuterated internal standards (D-IS) in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] It is a significant challenge because it occurs in the ion source before mass analysis, affecting even highly selective MS/MS methods.[1]

Q2: How are deuterated internal standards (D-IS) supposed to correct for ion suppression?

Deuterated internal standards are a type of stable isotope-labeled internal standard (SIL-IS) and are often considered the "gold standard" for quantitative LC-MS/MS.[1] They are chemically and structurally almost identical to the analyte.[3] The core assumption is that the D-IS will co-elute with the analyte and therefore experience the same degree and variability of ion suppression.[1][4] By using the ratio of the analyte signal to the D-IS signal for quantification, variations caused by matrix effects are normalized, leading to more accurate and precise results.[1][5]

Q3: Can a deuterated internal standard fail to compensate for ion suppression? If so, why?

Yes, a D-IS can fail to perfectly correct for ion suppression, a phenomenon sometimes called "differential matrix effects".[1] The primary reason is a chromatographic shift due to the deuterium (B1214612) isotope effect.[6][7] Replacing hydrogen with deuterium can slightly alter a molecule's physicochemical properties, such as lipophilicity, potentially causing it to have a slightly different retention time than the non-labeled analyte.[1][6] If this slight separation causes the analyte and D-IS to elute into regions with different concentrations of matrix interferences, they will experience different degrees of ion suppression, compromising accurate quantification.[1][8]

Q4: What are the ideal characteristics of a deuterated internal standard?

For reliable performance, a deuterated internal standard should have high chemical and isotopic purity. The following table summarizes key recommendations.

CharacteristicRecommendationRationale
Chemical Purity >99%[8]Ensures no other compounds are present that could cause interfering peaks.[8]
Isotopic Enrichment ≥98%[8]Minimizes the contribution from any unlabeled analyte present as an impurity in the D-IS solution, which would lead to overestimation.[8]
Number of Deuterium Atoms 3 to 10[8]Provides a sufficient mass shift to resolve the D-IS from the analyte's natural isotopic distribution, preventing interference.[4][8]
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)[8]Prevents the deuterium from exchanging with hydrogen atoms from the solvent or matrix, which would compromise its function as a standard.
Q5: Are there alternatives if a deuterated standard is not performing well?

Yes, if you suspect differential matrix effects are an issue with your D-IS, you can consider other stable isotope-labeled standards.[1]

  • ¹³C or ¹⁵N Labeled Internal Standards: These heavier isotopes are less likely to cause a chromatographic shift compared to deuterium.[1][4] This results in better co-elution and more effective compensation for matrix effects.

  • Structural Analogs (Analog IS): While not a stable isotope-labeled standard, a carefully selected structural analog that has similar ionization properties and elutes very close to the analyte can be used. However, its performance must be extensively validated.[1]

Troubleshooting Guide

Problem: My results show poor accuracy and precision, even with a D-IS.

This is a common issue that often points to differential matrix effects, where the analyte and the D-IS are not being affected by ion suppression equally.

Step 1: Verify Chromatographic Co-elution

  • Action: Overlay the chromatograms of the analyte and the D-IS from an extracted sample. Zoom in on the peaks to confirm if their retention times are identical.

  • Rationale: Even a small shift in retention time can expose the analyte and D-IS to different levels of co-eluting matrix components, leading to differential suppression.[1][8]

Step 2: Quantify the Matrix Effect

  • Action: Perform a quantitative matrix effect assessment experiment (see protocol below) to determine if the degree of ion suppression is the same for both the analyte and the D-IS.

  • Rationale: This experiment will provide quantitative data on the extent of ion suppression (or enhancement) for each compound individually.[1] A significant difference in the matrix effect percentage between the analyte and D-IS confirms that the standard is not adequately compensating for the suppression.

Step 3: Optimize Chromatography or Sample Preparation

  • Action (If co-elution is poor): Adjust the chromatographic method. Modify the mobile phase gradient, change the column temperature, or try a column with different selectivity to achieve perfect co-elution.[1] In some cases, a lower-resolution column may help force co-elution.[1]

  • Action (If matrix effects are high): Improve the sample cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and salts than a simple protein precipitation.[1] Diluting the sample can also reduce the concentration of matrix components.[1]

Data Presentation

Table 1: Example of Differential Ion Suppression in Human Plasma

This table illustrates a scenario where a deuterated internal standard fails to fully compensate for the matrix effect experienced by the analyte. The Matrix Effect (ME) is calculated as: ME % = (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) * 100. An ME % < 100% indicates ion suppression.

CompoundPeak Area (Neat Solution)Peak Area (Post-Spike Plasma)Matrix Effect (ME %)Conclusion
Analyte 1,250,000437,50035%Significant Suppression
Deuterated IS 1,310,000982,50075%Moderate Suppression
Difference --40%D-IS does not track analyte suppression

In this example, the analyte's signal is suppressed down to 35% of its expected response, while the D-IS is only suppressed to 75%. This discrepancy leads to inaccurate quantification.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement by comparing the analyte response in a clean solution versus its response in a post-extraction matrix sample.[1]

Objective: To calculate the Matrix Effect (ME) for both the analyte and its deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and D-IS into a clean solvent (e.g., mobile phase) at a known concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): i. Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated extraction procedure. ii. After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the analyte and D-IS to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the analyte and D-IS into the blank matrix before starting the extraction procedure. (This set is used to calculate recovery, not the matrix effect itself).

  • Analysis:

    • Inject all prepared samples onto the LC-MS/MS system.

    • Measure the peak area for the analyte and the D-IS in each sample.

  • Calculation:

    • Calculate the average peak area for the analyte and D-IS from the replicates in Set A and Set B.

    • Calculate the Matrix Effect (ME) for each compound using the following formula: ME (%) = (Average Peak Area from Set B / Average Peak Area from Set A) * 100

  • Evaluation:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

    • Compare the ME (%) of the analyte to the ME (%) of the D-IS. If the values are significantly different, it indicates differential matrix effects.

Visualizations

The Principle of Ion Suppression

IonSuppression Analyte, D-IS, and Matrix components co-elute and enter the ESI source. Matrix components compete for ionization, reducing the number of analyte ions that reach the detector. cluster_LC LC Column cluster_ESI Electrospray Ion Source cluster_MS Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet DIS D-IS DIS->Droplet Matrix Matrix Components Matrix->Droplet Analyte_ion [Analyte+H]+ Droplet->Analyte_ion Ionization DIS_ion [D-IS+H]+ Droplet->DIS_ion Ionization Matrix_ion [Matrix+H]+ Droplet->Matrix_ion Ionization Detector Detector Analyte_ion->Detector Desired Signal DIS_ion->Detector Matrix_ion->Detector Suppressed Signal MatrixEffectWorkflow start Start prep_a Prepare Set A: Analyte + D-IS in Neat Solvent start->prep_a prep_b Prepare Set B: Extract Blank Matrix, then Spike Analyte + D-IS start->prep_b analysis LC-MS/MS Analysis of Set A and Set B prep_a->analysis prep_b->analysis calc Calculate Mean Peak Areas for Analyte and D-IS analysis->calc calc_me Calculate Matrix Effect % ME = (Area B / Area A) * 100 calc->calc_me decision Are ME% values for Analyte and D-IS similar? calc_me->decision pass Conclusion: D-IS is compensating for Matrix Effect decision->pass Yes fail Conclusion: Differential Matrix Effects Observed decision->fail No Troubleshooting cluster_solutions Potential Solutions start Poor Accuracy/Precision with D-IS check_coelution Step 1: Overlay Chromatograms. Do Analyte and D-IS co-elute perfectly? start->check_coelution optimize_lc Optimize LC Method: - Adjust Gradient - Change Column/Temp check_coelution->optimize_lc No, separation observed assess_me Step 2: Quantify Matrix Effect. Are ME% values different? check_coelution->assess_me Yes, they co-elute end_node Problem Resolved optimize_lc->end_node improve_cleanup Improve Sample Cleanup: - Use SPE - Dilute Sample change_is Change IS: Use ¹³C or ¹⁵N-labeled Internal Standard improve_cleanup->change_is If cleanup fails change_is->end_node assess_me->improve_cleanup Yes, ME% differs assess_me->end_node No, ME% is similar (Investigate other sources of error)

References

Technical Support Center: Purity Analysis of 2-(2-Ethoxyethoxy)ethanol-d5 by GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the purity analysis of 2-(2-Ethoxyethoxy)ethanol-d5 using Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocol: GC-FID Method for this compound

This protocol is a recommended starting point and may require optimization based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or isopropanol.

  • Prepare a standard solution of known concentration in the same solvent.

2. GC-FID Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC system or equivalent
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be optimized)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, which is expected to be slightly earlier than its non-deuterated counterpart due to the inverse isotope effect.[1]

  • Calculate the purity by area normalization, assuming all components have a similar response factor in the FID. The purity is calculated as:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Quantitative Data Summary

The following table provides an example of typical purity specifications for the non-deuterated form of 2-(2-Ethoxyethoxy)ethanol, which can be used as a reference.

AnalyteCAS NumberTypical Purity (%)Analytical Method
2-(2-Ethoxyethoxy)ethanol111-90-0≥ 99.0Gas Chromatography[2]

Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: Why is the peak for this compound eluting earlier than expected?

A1: Deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts in gas chromatography. This phenomenon is known as the "inverse isotope effect."[1] The difference in retention time is due to the slightly lower boiling point and different intermolecular interactions of the deuterated molecule with the stationary phase.

Q2: My chromatogram shows significant peak tailing for the main peak. What could be the cause?

A2: Peak tailing for polar compounds like glycol ethers is a common issue and can be caused by several factors:

  • Active Sites: The presence of active sites (e.g., free silanol (B1196071) groups) in the injector liner or on the column can lead to secondary interactions with the analyte.[3][4]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can cause peak tailing.

  • Improper Column Installation: An incorrect column installation depth in the injector or detector can create dead volumes.[3]

Q3: I am observing extraneous peaks in my chromatogram ("ghost peaks"). What is the source of these?

A3: Ghost peaks can arise from several sources:

  • Septum Bleed: Over time, the injector septum can degrade, releasing volatile compounds.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at lower temperatures and elute as the oven temperature increases.

  • Carryover: Residual sample from a previous injection can be introduced in a subsequent run.

Q4: The peak area for my analyte is not reproducible between injections. What should I check?

A4: Poor reproducibility can be due to:

  • Injector Issues: A leaking septum or a partially blocked syringe can lead to inconsistent injection volumes.[5]

  • Sample Preparation: Inconsistent sample preparation or sample instability can affect the amount of analyte injected.

  • Instrumental Fluctuation: Fluctuations in gas flows or oven temperature can impact peak areas.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams to visualize the experimental workflow and a troubleshooting decision tree for common GC-FID issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report troubleshooting_tree cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_quantitation Quantitation Issues start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing Poor Peak Shape rt_shift Retention Time Shift start->rt_shift Incorrect Retention Time no_peaks No/Small Peaks start->no_peaks Quantitation Problem check_liner Check/Replace Injector Liner peak_tailing->check_liner peak_tailing->check_liner trim_column Trim Column Inlet (10-20 cm) peak_tailing->trim_column check_column_install Verify Column Installation peak_tailing->check_column_install peak_fronting Peak Fronting split_peaks Split Peaks check_flow Verify Carrier Gas Flow Rate rt_shift->check_flow rt_shift->check_flow check_oven_temp Check Oven Temperature Profile rt_shift->check_oven_temp leak_check Perform Leak Check rt_shift->leak_check isotope_effect Consider Inverse Isotope Effect rt_shift->isotope_effect check_syringe Check Syringe for Blockage no_peaks->check_syringe no_peaks->check_syringe check_fid Ensure FID is Lit no_peaks->check_fid check_sample_prep Verify Sample Concentration no_peaks->check_sample_prep irreproducible_area Irreproducible Area

References

Technical Support Center: Optimizing Mass Spectrometry for 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-(2-Ethoxyethoxy)ethanol-d5. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: 2-(2-Ethoxyethoxy)ethanol is a small, polar organic molecule.[1] Its deuterated form, this compound, is commonly used as an internal standard in quantitative mass spectrometry-based assays. Key properties are summarized in the table below.

Property2-(2-Ethoxyethoxy)ethanolThis compound
Chemical Formula C₆H₁₄O₃[1][2]C₆H₉D₅O₃
Monoisotopic Mass 134.0943 g/mol 139.1257 g/mol
Common Name Diethylene glycol monoethyl etherDiethylene glycol monoethyl ether-d5
CAS Number 111-90-0[1][2]Not specified

Q2: Which ionization technique is best for this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Both ESI and APCI can be suitable for ionizing small polar molecules like glycol ethers.[3] ESI is generally preferred for polar compounds, while APCI is effective for less polar to medium-polarity compounds. The choice often depends on the specific liquid chromatography (LC) conditions and the instrument's sensitivity for the analyte. It is recommended to test both sources if available to determine which provides a better signal and lower background noise for your specific application.

Q3: What are the expected precursor ions for this compound in positive ion mode?

A3: For this compound (Monoisotopic Mass: ~139.13 g/mol ), the most common precursor ions in positive ion mode are the protonated molecule [M+H]+ (m/z 140.1), the sodium adduct [M+Na]+ (m/z 162.1), and the ammonium (B1175870) adduct [M+NH4]+ (m/z 157.1). The formation of these adducts is common for molecules with ether and hydroxyl groups and depends on the mobile phase composition. For example, the presence of ammonium formate (B1220265) or acetate (B1210297) in the mobile phase will promote the formation of the [M+NH4]+ adduct.

Q4: My deuterated standard (d5) is eluting slightly earlier than the unlabeled analyte. Is this normal?

A4: Yes, this is a well-known phenomenon called the "isotope effect." In reverse-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If the shift is small and consistent, it may not be an issue for quantification. However, for optimal correction of matrix effects, complete co-elution is ideal. You can consider adjusting the mobile phase composition or gradient to minimize the separation.

Q5: How do I check the stability of my this compound standard in my analytical solution?

A5: To check for potential degradation or isotopic exchange (H/D exchange), you can perform a stability study. Prepare a solution of the deuterated standard in your initial mobile phase and analyze it at various time points (e.g., 0, 4, 8, 24 hours) while keeping it under the same conditions as your samples (e.g., in the autosampler). Monitor the peak area of the standard and look for any significant decrease over time. To check for H/D exchange, also monitor the mass transition of the unlabeled analyte; an increase in this signal over time could indicate that deuterium (B1214612) atoms are being replaced by hydrogen from the solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor or No Signal for this compound
Potential Cause Troubleshooting Steps
Incorrect Precursor Ion Perform a full scan or precursor ion scan to confirm the m/z of the dominant ion species ([M+H]+, [M+Na]+, [M+NH4]+).
Inefficient Ionization Optimize ion source parameters. For ESI, adjust capillary voltage, nebulizer gas flow, and drying gas temperature/flow. For APCI, optimize corona discharge current and vaporizer temperature.
Suboptimal Fragmentation The selected product ion may be of low abundance. Perform a product ion scan of your precursor to identify the most intense and stable fragment ions.
Incorrect Collision Energy Optimize the collision energy (CE) for your selected MRM transition. A CE that is too low will result in poor fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal.
Sample Preparation Issue Verify the concentration of your working solution. Ensure the standard has not degraded by preparing a fresh stock.
Instrument Not Calibrated Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
Issue 2: Inconsistent or Unstable Signal
Potential Cause Troubleshooting Steps
Unstable Spray (ESI) Check for clogs in the sample needle or transfer lines. Ensure a consistent and fine mist is being generated at the ESI probe. Optimize probe position.
Matrix Effects The sample matrix may be suppressing the ionization of your analyte. Improve sample cleanup procedures or adjust chromatographic conditions to separate the analyte from interfering matrix components.
Mobile Phase Incompatibility Ensure the mobile phase is properly mixed and degassed. Inconsistent solvent delivery can cause signal fluctuations.
Contamination Contaminants in the LC-MS system can compete for ionization. Flush the system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove buildup.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Inject a lower concentration of the standard.
Inappropriate Mobile Phase pH While less critical for this neutral molecule, ensure the mobile phase pH is consistent.
Secondary Interactions The analyte may be interacting with active sites on the column or in the flow path. Consider using a column with high-purity silica (B1680970) or end-capping.
Column Degradation The column may be nearing the end of its life. Replace the column with a new one of the same type.
Peak Splitting This can be caused by a partially blocked frit or a void in the column packing. Try back-flushing the column or replacing it.

Experimental Protocols

Protocol 1: Determining Optimal Precursor and Product Ions

This protocol describes how to identify the best Multiple Reaction Monitoring (MRM) transitions for this compound.

1. Analyte Preparation:

  • Prepare a 1 µg/mL solution of this compound in a solvent compatible with your intended chromatography (e.g., 50:50 methanol:water).

2. Direct Infusion Setup:

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Use a T-junction to combine the infusion line with your LC mobile phase flow (e.g., 0.3-0.5 mL/min) to mimic analytical conditions.

3. Precursor Ion Identification (Q1 Scan):

  • Set the mass spectrometer to perform a full scan (Q1 scan) in positive ion mode over a mass range that includes the expected ions (e.g., m/z 100-200).

  • Identify the most abundant ion for this compound. This will likely be [M+H]+ (m/z 140.1), [M+NH4]+ (m/z 157.1), or [M+Na]+ (m/z 162.1). This will be your precursor ion.

4. Product Ion Identification (Q3 Scan):

  • Set the mass spectrometer to Product Ion Scan mode.

  • Select the precursor ion identified in the previous step for isolation in Q1.

  • Apply a range of collision energies (e.g., start with 10-15 eV) to induce fragmentation in the collision cell (Q2).

  • Scan Q3 to detect the resulting fragment ions. Identify the most intense and stable product ions. Based on the fragmentation of similar glycol ethers, expect fragments resulting from the cleavage of the C-O bonds.[3]

5. Predicted MRM Transitions:

  • The table below provides predicted MRM transitions based on the structure of the molecule and data from similar compounds. Use these as a starting point for your optimization.

AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Notes
This compound140.1 [M+H]+94.1Loss of ethoxy group (C₂H₅OH)
76.1Further fragmentation
2-(2-Ethoxyethoxy)ethanol135.1 [M+H]+89.1Loss of ethoxy group (C₂H₅OH)
71.1Further fragmentation
Protocol 2: Collision Energy Optimization

This protocol outlines the process for finding the optimal collision energy (CE) for a selected MRM transition.

1. Setup:

  • Continue infusing the 1 µg/mL solution of this compound.

  • Set the mass spectrometer to MRM mode.

2. MRM Transition Selection:

  • Input the precursor ion and the most promising product ion from Protocol 1 into the acquisition method.

3. Automated CE Optimization (if available):

  • Most modern mass spectrometer software has an automated optimization feature. Use this tool to automatically ramp the collision energy over a specified range (e.g., 5 to 40 eV in 2 eV steps) and plot the resulting product ion intensity.

4. Manual CE Optimization:

  • If automated optimization is not available, create a series of experiments in your acquisition method.

  • Each experiment will have the same MRM transition but a different fixed collision energy.

  • Start with a low CE (e.g., 5 eV) and increase it in increments (e.g., 2-3 eV) up to a higher value (e.g., 40 eV).

  • Acquire data for a short period at each CE value.

5. Data Analysis:

  • Plot the product ion intensity as a function of collision energy.

  • The optimal CE is the value that produces the maximum signal intensity for the product ion. Select this value for your final analytical method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization prep_std Prepare 1 µg/mL Standard Solution infuse Infuse into MS prep_std->infuse q1_scan Identify Precursor Ion (Q1 Scan) infuse->q1_scan product_scan Identify Product Ions (Product Ion Scan) q1_scan->product_scan ce_opt Optimize Collision Energy (CE Ramp) product_scan->ce_opt final_method Final Optimized MRM Method ce_opt->final_method

Caption: Workflow for optimizing MS parameters.

Troubleshooting_Logic node_rect node_rect start Poor or No Signal? check_precursor Precursor Ion Correct? start->check_precursor check_fragments Fragments Intense? check_precursor->check_fragments Yes solution1 Perform Q1 Scan to find correct m/z check_precursor->solution1 No check_ce CE Optimized? check_fragments->check_ce Yes solution2 Perform Product Ion Scan to find best fragments check_fragments->solution2 No check_source Source Parameters Optimized? check_ce->check_source Yes solution3 Run CE Optimization Protocol check_ce->solution3 No check_instrument Instrument Calibrated? check_source->check_instrument Yes solution4 Adjust Source Voltages and Gas Flows check_source->solution4 No solution5 Tune and Calibrate Mass Spectrometer check_instrument->solution5 No

Caption: Troubleshooting logic for signal issues.

References

Preventing contamination with unlabeled analyte in deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and resolve issues related to contamination with unlabeled analyte in deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated standard and why is it used?

A deuterated standard is a stable isotopically labeled version of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] They are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[2] Because their physicochemical properties are nearly identical to the unlabeled analyte, they co-elute during chromatography and exhibit similar ionization efficiency.[1][3] This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[4][5]

Q2: What are the primary sources of unlabeled analyte contamination in my deuterated standard?

Unlabeled analyte contamination can originate from several sources:

  • Residual unlabeled analyte in the standard: The synthesis of deuterated compounds is often not 100% complete, resulting in a small percentage of the unlabeled analyte being present in the standard material from the manufacturer.[6][7]

  • Cross-contamination in the laboratory: This is a major source of contamination and can occur through various means:

    • Shared laboratory equipment: Using the same pipette tips, autosampler vials, or syringes for both the analyte and the deuterated standard without proper cleaning.

    • Improper cleaning of instrumentation: Residue from previous samples can build up in the LC system, injector, or ion source, leading to carryover.[8][9]

    • Contaminated solvents or reagents: Solvents used for sample reconstitution or mobile phases can become contaminated.[8]

  • Deuterium-hydrogen exchange: In some cases, deuterium atoms on the standard can exchange with hydrogen atoms from the sample matrix or solvents, especially if the deuterium is in a chemically labile position (e.g., on a hydroxyl or amine group).[4] This effectively converts the deuterated standard into the unlabeled analyte.

Q3: What is an acceptable level of unlabeled analyte in a deuterated standard?

The acceptable level of unlabeled analyte depends on the required sensitivity and accuracy of the assay. However, some general guidelines for the characteristics of a good deuterated internal standard are provided in the table below. It is crucial that the level of the unlabeled species is low enough to not interfere with the measurement of the analyte, especially at the lower limit of quantification.[6]

Quantitative Data Summary

For reliable and accurate quantification, a deuterated internal standard should meet high purity and enrichment criteria. The following table summarizes the recommended specifications.

CharacteristicRecommendationRationale
Chemical Purity >99%Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5]
Isotopic Enrichment ≥98%Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[5]
Number of Deuterium Atoms 3 to 10A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the deuterated standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. A mass difference of three or more mass units is generally required.
Label Position Stable, non-exchangeable positions (e.g., aromatic rings)Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving issues with unlabeled analyte contamination.

Issue: High Signal of Unlabeled Analyte in Blank Samples

A high signal for the unlabeled analyte in a blank sample (a sample prepared without the analyte but with the deuterated standard) is a clear indication of contamination.

Troubleshooting Workflow

A High Analyte Signal in Blank B Analyze IS Solution Alone A->B C Unlabeled Analyte Present in IS? B->C D Yes: Contact Manufacturer / Use Higher Purity Lot C->D Yes E No: Contamination is in the System C->E No F Clean Injector and Autosampler E->F G Run Blank Injection F->G H Signal Still High? G->H I Yes: Clean LC System and Mass Spec Source H->I Yes J No: Problem Solved H->J No K Run Blank Injection I->K L Signal Still High? K->L M Yes: Check Solvents and Reagents L->M Yes N No: Problem Solved L->N No

Caption: Troubleshooting workflow for high analyte signal in blank samples.

Possible Causes & Solutions:

  • Unlabeled Analyte in the Deuterated Standard Stock:

    • Symptom: Analysis of the deuterated internal standard solution by itself shows a significant peak for the unlabeled analyte.[10]

    • Solution: Verify the isotopic and chemical purity of the standard.[10] If significant unlabeled analyte is present, contact the manufacturer and consider purchasing a new lot with higher isotopic purity.

  • System Carryover:

    • Symptom: The analyte signal decreases with subsequent blank injections.

    • Solution: Clean the autosampler needle and injection port.[11] Run additional blank injections between samples to reduce carryover.[11]

  • Contamination of the LC-MS System:

    • Symptom: A persistent signal for the analyte is observed in all blank injections, even after cleaning the injector.

    • Solution: Clean the ion source.[8] If the contamination persists, it may be necessary to clean other components of the LC system, such as tubing and columns.[9]

Issue: Inaccurate or Biased Quantification Results

Inaccurate quantification can arise from several factors related to the deuterated standard.

Logical Relationship of Potential Issues

A Inaccurate Quantification B Incorrect IS Purity Assessment A->B C Unlabeled Analyte in IS Stock A->C D Deuterium Exchange A->D E Differential Matrix Effects A->E F Verify IS Purity (MS, NMR) B->F G Analyze IS Solution Alone C->G H Check Label Stability D->H I Ensure Co-elution E->I

Caption: Potential causes of inaccurate quantification and their corresponding checks.

Possible Causes & Solutions:

  • Incorrect Assessment of the Deuterated Standard's Purity:

    • Symptom: A consistent bias in the quantification results.

    • Solution: Verify the isotopic and chemical purity of the standard using appropriate analytical techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

  • Presence of Unlabeled Analyte in the Deuterated Standard Stock:

    • Symptom: Overestimation of the analyte concentration, especially at lower levels.[5]

    • Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[10] If present, the contribution to the analyte signal should be subtracted, or a new, higher purity standard should be used.

  • Deuterium Exchange:

    • Symptom: Inconsistent analyte/internal standard response ratio over time.[10]

    • Solution: Ensure the deuterated standard is labeled at stable positions.[10] Avoid acidic or basic conditions if the label is known to be labile.[3] Conduct a stability assessment of the deuterated standard in the sample matrix.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of a Deuterated Standard

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a strong signal in the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Infuse the solution directly into the mass spectrometer or inject it onto an LC-MS system.

    • Acquire a full scan mass spectrum in the appropriate ionization mode.

  • Data Analysis:

    • Examine the mass spectrum for the peak corresponding to the deuterated standard and any peaks corresponding to the unlabeled analyte or partially deuterated species.

    • Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species.[13] The relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[13]

Protocol 2: General Laboratory Equipment Cleaning to Prevent Cross-Contamination

Objective: To establish a routine cleaning protocol to minimize the risk of cross-contamination in the laboratory.

Methodology:

  • Establish Strict Protocols: Develop and enforce clear guidelines for handling samples and equipment.[14]

  • Designate Workspaces: Physically segregate areas for handling high-concentration stock solutions and low-concentration samples.[14]

  • Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after handling concentrated standards.

  • Cleaning of Surfaces:

    • Routinely clean lab benches, hoods, and other surfaces with an appropriate disinfectant, such as 70% ethanol (B145695) or a bleach solution.[14]

    • Clean workspaces before and after each use.[14]

  • Cleaning of Equipment:

    • Pipettes: Use disposable tips to transfer reagents.

    • Glassware: Rinse with appropriate solvents and/or use an autoclave for sterilization.[15]

    • Autosamplers and Syringes: Implement a rigorous cleaning schedule. Use strong wash solutions in the autosampler wash vials.

  • Use of Cleaning Technologies:

    • HEPA filters: Can help provide clean air to the laboratory environment.[16]

    • UV light: Can be used to disinfect lab equipment between uses.[16]

References

Stability issues of 2-(2-Ethoxyethoxy)ethanol-d5 in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(2-Ethoxyethoxy)ethanol-d5 in acidic solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is a deuterated form of Diethylene Glycol Monoethyl Ether. The "d5" designation indicates that five hydrogen atoms in the ethoxy group have been replaced with deuterium atoms. This specific labeling is often utilized in pharmacokinetic studies to trace the molecule's metabolic fate.

Q2: Is this compound expected to be stable in acidic solutions?

Q3: How does deuteration affect the stability of this compound in acidic solutions?

Deuteration can sometimes lead to enhanced stability due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[3][4] This can result in a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond. However, the extent of this stabilizing effect for this compound in acidic media has not been empirically determined in available literature.

Q4: What are the potential degradation products of this compound in an acidic solution?

The acid-catalyzed cleavage of the ether linkage in this compound would likely result in the formation of deuterated ethanol (B145695) (ethanol-d5) and 2-ethoxyethanol (B86334). Further hydrolysis of 2-ethoxyethanol could yield ethylene (B1197577) glycol. The exact degradation profile would depend on the specific reaction conditions such as acid concentration, temperature, and reaction time.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my analytical chromatogram when using this compound in an acidic mobile phase.

  • Potential Cause: Acid-catalyzed degradation of your deuterated compound on the column or in your sample solution.

  • Troubleshooting Steps:

    • pH Adjustment: If possible, increase the pH of your mobile phase or sample diluent to a less acidic level.

    • Temperature Control: Reduce the temperature of the autosampler and column to minimize the rate of potential degradation.

    • Time Sensitivity: Analyze samples as quickly as possible after preparation to limit their exposure to acidic conditions.

    • Forced Degradation Study: Conduct a forced degradation study to identify potential degradation products and their retention times. This will help confirm if the unexpected peaks correspond to degradants.

Issue: My quantitative results for this compound are lower than expected and show poor reproducibility in an acidic matrix.

  • Potential Cause: Instability of the analyte in your acidic sample matrix, leading to its degradation over time.

  • Troubleshooting Steps:

    • Matrix Stability Study: Perform a stability study of this compound in your specific acidic matrix at different time points and temperatures (e.g., room temperature and 4°C).

    • Use of Aprotic Solvents: For stock solutions, use aprotic and anhydrous solvents like acetonitrile (B52724) or DMSO to ensure initial stability.[5]

    • Sample Preparation Optimization: Minimize the time samples spend in the acidic matrix before analysis. Consider neutralization or extraction into a more stable medium immediately after collection or preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability of the compound under acidic stress.[5]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl). A typical starting concentration is 1 mg/mL.

  • Incubation: Incubate the solution at an elevated temperature, for example, 60°C.

  • Time Points: Collect aliquots of the sample at various time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.

  • Analysis: Analyze the samples using a suitable analytical technique, such as LC-MS, to identify and quantify the parent compound and any degradation products.

Protocol 2: Assessment of H/D Back-Exchange

This protocol helps determine if the deuterium labels on the molecule are exchanging with protons from the acidic solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).

  • Spiking: Spike a known concentration of the stock solution into the acidic test medium (e.g., a buffer at a specific acidic pH).

  • Incubation: Incubate the sample at a relevant temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction: Stop any potential reaction by, for example, immediate dilution with a cold, neutral solvent or by extraction.

  • Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses would indicate H/D back-exchange.

  • Data Interpretation: Calculate the percentage of the d5-form remaining at each time point to determine the rate of exchange.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in acidic solutions. Researchers are advised to perform compound-specific stability studies under their experimental conditions. The following table provides a template for organizing such data.

ParameterCondition 1 (e.g., pH 3, 25°C)Condition 2 (e.g., pH 3, 40°C)Condition 3 (e.g., pH 1, 25°C)
Half-life (t½) User-determinedUser-determinedUser-determined
Degradation Rate Constant (k) User-determinedUser-determinedUser-determined
Major Degradation Products User-determinedUser-determinedUser-determined

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start prep_stock Prepare Stock Solution (Aprotic Solvent) start->prep_stock spike Spike Stock into Acidic Solution prep_stock->spike prep_acidic Prepare Acidic Solution (e.g., 0.1M HCl) prep_acidic->spike incubate Incubate at Controlled Temp. spike->incubate sampling Collect Aliquots (Multiple Time Points) incubate->sampling quench Quench Reaction (Neutralize) sampling->quench analyze LC-MS Analysis quench->analyze data Data Interpretation (% Degradation, H/D Exchange) analyze->data end End data->end

Caption: Workflow for assessing the stability of this compound in acidic solutions.

degradation_pathway parent This compound protonated Protonated Ether parent->protonated + H+ product1 Ethanol-d5 protonated->product1 SN1 or SN2 Cleavage intermediate 2-Ethoxyethanol protonated->intermediate SN1 or SN2 Cleavage product2 Ethylene Glycol intermediate->product2 + H2O, H+ (Further Hydrolysis)

Caption: Postulated acid-catalyzed degradation pathway for this compound.

References

Adjusting for differences in ionization efficiency of deuterated compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deuterated Compounds in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in quantitative mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated compounds used as internal standards in LC-MS?

Deuterated internal standards (D-IS) are considered the "gold standard" for quantitative LC-MS/MS analysis.[1] Their primary function is to correct for variations that can occur during sample preparation and analysis, such as sample loss during extraction, instrument variability, and matrix effects like ion suppression or enhancement.[2] Since a D-IS is chemically almost identical to the analyte, it is assumed to behave similarly throughout the entire analytical process.[1][2][3] By adding a known amount of D-IS to all samples and standards, quantification is based on the ratio of the analyte's signal to the D-IS's signal, which leads to more accurate and precise results.[1][2][4]

Q2: What is the "isotope effect" and how does it affect my analysis?

The "isotope effect" refers to the subtle differences in physicochemical properties that arise from substituting hydrogen (H) with deuterium (B1214612) (D).[5] This is because the C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond.[5] In the context of LC-MS, this can manifest in two primary ways:

  • Chromatographic Shift: Deuterated compounds often have slightly different retention times than their non-deuterated counterparts.[1][5][6] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier.[5][6][7][8]

  • Different Fragmentation Patterns: The increased strength of the C-D bond can alter the fragmentation patterns in MS/MS analysis, potentially leading to different product ion ratios compared to the non-deuterated analyte.[9][10]

Q3: My deuterated internal standard (D-IS) elutes at a slightly different time than my analyte. Is this a problem?

Yes, this can be a significant problem. The fundamental assumption when using a D-IS is that it co-elutes perfectly with the analyte, ensuring both experience the same matrix effects at the same time.[1] If a chromatographic shift causes the D-IS and analyte to separate, they may elute into regions with different co-eluting matrix components.[1] This can lead to "differential matrix effects," where the D-IS fails to accurately compensate for the ion suppression or enhancement experienced by the analyte, compromising quantification.[1][11]

Q4: Why does my deuterated internal standard have a different signal intensity (peak area) than the analyte, even at the same concentration?

Even when prepared at identical concentrations, it is not uncommon for a deuterated standard and its non-deuterated analog to produce different signal intensities. This can be due to several factors:

  • True Ionization Efficiency Differences: Subtle electronic differences between the C-H and C-D bonds can lead to genuine, albeit usually small, differences in ionization efficiency.

  • Differential Matrix Effects: As mentioned in Q3, if the compounds are not perfectly co-eluting, one may be suppressed or enhanced more than the other, leading to different peak areas.[1]

  • Isotope Effects on Fragmentation: In MS/MS, if the deuteration affects the stability of the precursor ion or the propensity of certain fragmentation pathways, the intensity of the selected product ion may differ significantly between the analyte and the D-IS.[10]

  • Errors in Standard Concentration: Gravimetric or dilution errors during the preparation of the standard solutions can lead to concentration differences.

Because of these potential differences, it is incorrect to assume a 1:1 response ratio. A full calibration curve using the ratio of the analyte peak area to the D-IS peak area is necessary for accurate quantification.[4]

Troubleshooting Guides

Issue 1: Inconsistent Analyte/Internal Standard Response Ratio

You observe that the peak area ratio of your analyte to your deuterated internal standard (D-IS) is not consistent across your calibration standards or quality control samples.

Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) 1. Verify Co-elution: Overlay the chromatograms of the analyte and the D-IS. Even a slight separation can be problematic.[1] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve better peak overlap.[1][5] 3. Consider a Different Column: A column with different selectivity might reduce the separation.[5]
Differential Matrix Effects 1. Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove more interfering matrix components.[1] 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can lessen ion suppression.[1]
Isotopic Impurity in Standard 1. Check D-IS Purity: Analyze a high-concentration solution of the D-IS alone to check for any signal at the analyte's mass transition. This signal comes from unlabeled impurity.[2] 2. Correct for Impurity: If significant, the contribution from this impurity may need to be subtracted from the analyte's response, especially at low concentrations.
In-Source Fragmentation 1. Optimize Source Conditions: Reduce the energy in the ion source (e.g., lower cone voltage) to minimize premature fragmentation of the D-IS into the analyte.

Issue 2: Poor Accuracy at Low Concentrations

Your assay is accurate at mid and high concentrations, but shows a positive bias (overestimation) at the lower limit of quantification (LLOQ).

Potential Cause Troubleshooting Steps
Unlabeled Analyte in D-IS The deuterated internal standard may contain a small percentage of the non-deuterated analyte. This impurity contributes to the analyte signal, causing a positive bias that is most significant at the LLOQ.[2] 1. Assess D-IS Purity: Inject a pure solution of the D-IS and monitor the analyte's MRM transition.[2] 2. Source a Higher Purity Standard: Purchase a D-IS with higher isotopic enrichment (ideally ≥98%).[2]
Crosstalk / Isobaric Interference The M+1 or M+2 natural isotope peak of the analyte may be interfering with the D-IS signal, or vice-versa, if the mass separation is insufficient. 1. Check Isotopic Distribution: Ensure that the number of deuterium atoms provides sufficient mass difference to resolve the D-IS from the natural isotopic peaks of the analyte.[2]

Experimental Protocols

Protocol: Determining a Relative Response Factor (RRF)

To correct for differences in ionization efficiency, a Relative Response Factor (RRF) can be determined. This is particularly useful when a full calibration curve is not used for every batch.

Objective: To calculate the factor that corrects for the difference in signal response between the analyte and the deuterated internal standard at the same concentration.

Methodology:

  • Prepare a Stock Solution: Create a high-concentration stock solution containing both the analyte and the deuterated internal standard (D-IS) at the exact same known concentration.

  • Create Dilutions: Prepare a series of at least 5 dilutions from the stock solution, covering the expected working range of the assay.

  • LC-MS/MS Analysis: Inject each dilution onto the LC-MS/MS system and record the peak areas for both the analyte (Area_Analyte) and the D-IS (Area_IS).

  • Calculate Response Ratios: For each dilution level, calculate the response ratio:

    • Response Ratio = Area_Analyte / Area_IS

  • Calculate the RRF: The RRF is the average of the response ratios calculated across all dilution levels. Ideally, the response ratio should be consistent across the concentration range.

    RRF = Average (Response Ratios)

    The formula for calculating the concentration of an unknown sample would then be:

    Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RRF)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification prep Prepare Standards & Samples spike Spike with Known Conc. of D-IS prep->spike lcms LC-MS/MS Analysis spike->lcms integrate Integrate Peak Areas (Analyte & D-IS) lcms->integrate ratio Calculate Area Ratio (Analyte / D-IS) integrate->ratio cal Plot Ratio vs. Conc. Ratio (Calibration Curve) ratio->cal quant Determine Unknown Conc. cal->quant

Caption: Standard workflow for quantification using a deuterated internal standard.

troubleshooting start Inconsistent Analyte/IS Ratio OR Poor Accuracy cause1 Chromatographic Mismatch? start->cause1 Check Co-elution cause2 Differential Matrix Effects? start->cause2 Evaluate Matrix cause3 Isotopic Impurity? start->cause3 Check IS Blank sol1 Optimize Chromatography: - Gradient - Temperature - Column Choice cause1->sol1 sol2 Improve Sample Cleanup: - Use SPE - Dilute Sample cause2->sol2 sol3 Verify IS Purity: - Analyze IS alone - Source higher purity IS cause3->sol3

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery Studies Using 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability of analytical data. This guide provides an objective comparison of analytical methods for 2-(2-Ethoxyethoxy)ethanol (DEGEE), focusing on the performance benefits of using a deuterated internal standard, 2-(2-Ethoxyethoxy)ethanol-d5, versus alternative approaches.

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting variability inherent in the analytical process, from sample preparation to detection. An ideal IS mimics the analyte of interest throughout these steps. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds like this compound, are widely regarded as the gold standard. This is due to their near-identical physicochemical properties to the analyte, which allows for superior compensation for matrix effects and variations in instrument response.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of using a deuterated internal standard is evident in the improved accuracy and precision of the analytical method. Below is a comparison of validation data from methods using isotope dilution (which relies on SIL-IS) and a method that does not specify the use of a deuterated IS.

Linearity Study Data

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A high correlation coefficient (R²) is indicative of a strong linear relationship.

ParameterMethod with Deuterated Internal Standard (Proxy Data)[2]Method without Specified Internal Standard[1]
Analyte Glycol Ethers (including DEGEE)Diethylene glycol monoethyl ether (DEGEE)
Technique GC-MS Isotope DilutionHeadspace GC-MS
Linear Range 0.1 - 10 µg/mL25 - 200 µg/mL
Correlation Coefficient (R²) Linear fit upheld> 0.995
Recovery Study Data

Recovery studies assess the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is detected. The acceptable range for recovery is typically between 80% and 120%.

ParameterMethod with Deuterated Internal Standard (Proxy Data)[2]Method without Specified Internal Standard[1]
Analyte Glycol Ethers (including DEGEE)Diethylene glycol monoethyl ether (DEGEE)
Technique GC-MS Isotope DilutionHeadspace GC-MS
Matrix Various Consumer ProductsCosmetic Creams
Mean Recovery (%) 87% - 116%96.72% - 100.40%
Regulatory Guideline (Example) 75% - 120%[3]Not Specified

While both methods demonstrate acceptable performance, the use of a deuterated internal standard in an isotope dilution method provides a robust system for correcting variations across a wide range of matrices, as evidenced by the broad yet acceptable recovery range.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for conducting linearity and recovery studies for the quantification of 2-(2-Ethoxyethoxy)ethanol using this compound as an internal standard, based on established analytical principles and the referenced methods.

Linearity Study Protocol

Objective: To determine the ability of the analytical method to elicit test results that are directly proportional to the concentration of 2-(2-Ethoxyethoxy)ethanol over a specific range.

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of 2-(2-Ethoxyethoxy)ethanol at a high concentration (e.g., 1000 µg/mL) in a suitable solvent such as methanol.

    • Prepare a stock solution of the internal standard, this compound, at a fixed concentration (e.g., 100 µg/mL) in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 2-(2-Ethoxyethoxy)ethanol stock solution to prepare at least five calibration standards at different concentrations covering the expected working range.

    • Spike each calibration standard with a constant volume of the this compound internal standard stock solution.

  • Sample Analysis:

    • Analyze each calibration standard using the validated GC-MS method.

    • For each standard, determine the peak area of 2-(2-Ethoxyethoxy)ethanol and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the corresponding concentration of 2-(2-Ethoxyethoxy)ethanol.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

Recovery (Accuracy) Study Protocol

Objective: To assess the accuracy of the method by determining the extent to which the measured value of a spiked sample agrees with the true value.

  • Sample Selection:

    • Select a representative blank matrix (e.g., a cosmetic cream base, a water sample) that is free of 2-(2-Ethoxyethoxy)ethanol.

  • Preparation of Spiked Samples:

    • Spike the blank matrix with known concentrations of 2-(2-Ethoxyethoxy)ethanol at a minimum of three levels (e.g., low, medium, and high) within the linear range of the method.

    • Prepare at least three replicates for each concentration level.

    • Add a constant amount of the this compound internal standard to each spiked sample.

  • Sample Preparation and Analysis:

    • Subject the spiked samples to the entire sample preparation procedure (e.g., extraction, dilution).

    • Analyze the processed samples using the validated GC-MS method.

  • Data Analysis:

    • Quantify the concentration of 2-(2-Ethoxyethoxy)ethanol in each spiked sample using the calibration curve generated during the linearity study.

    • Calculate the percentage recovery for each replicate using the following formula:

      • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Preparation cluster_cal Calibration Standards cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock (DEGEE) cal1 Cal Std 1 stock_analyte->cal1 Dilute cal2 Cal Std 2 stock_analyte->cal2 Dilute cal_n Cal Std n stock_analyte->cal_n Dilute stock_is Internal Standard Stock (DEGEE-d5) stock_is->cal1 Spike stock_is->cal2 Spike stock_is->cal_n Spike gcms GC-MS Analysis cal1->gcms cal2->gcms cal_n->gcms data_proc Calculate Peak Area Ratios gcms->data_proc plot Plot Ratio vs. Concentration & Perform Linear Regression data_proc->plot

Figure 1: Workflow for a Linearity Study.

Recovery_Study_Workflow cluster_prep Preparation cluster_spike Spiked Samples cluster_analysis Analysis & Data Processing blank_matrix Blank Matrix low_spike Low Conc. Spike (n=3) blank_matrix->low_spike med_spike Med Conc. Spike (n=3) blank_matrix->med_spike high_spike High Conc. Spike (n=3) blank_matrix->high_spike stock_analyte Analyte Stock (DEGEE) stock_analyte->low_spike Spike stock_analyte->med_spike Spike stock_analyte->high_spike Spike stock_is Internal Standard Stock (DEGEE-d5) stock_is->low_spike Spike stock_is->med_spike Spike stock_is->high_spike Spike extraction Sample Extraction low_spike->extraction med_spike->extraction high_spike->extraction gcms GC-MS Analysis extraction->gcms quant Quantify using Cal Curve gcms->quant calc_rec Calculate % Recovery quant->calc_rec

Figure 2: Workflow for a Recovery Study.

References

A Comparative Analysis of 2-(2-Ethoxyethoxy)ethanol-d5 and C13-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of analytes, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly in complex matrices. For the analysis of 2-(2-Ethoxyethoxy)ethanol, a common solvent and component in various industrial and consumer products, stable isotope-labeled internal standards are the gold standard. This guide provides a comprehensive comparison between the commonly used deuterium-labeled standard, 2-(2-Ethoxyethoxy)ethanol-d5, and its theoretically superior carbon-13 (C13) labeled counterpart. This comparison is supported by established principles of analytical chemistry and a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Executive Summary

For researchers, scientists, and professionals in drug development and chemical analysis, achieving the highest level of accuracy in quantitative assays is non-negotiable. While both deuterium (B1214612) and carbon-13 labeled internal standards are designed to mimic the analyte of interest, subtle but significant differences in their physicochemical properties can impact analytical outcomes. Carbon-13 labeled standards are widely considered the superior choice for quantitative mass spectrometry due to their identical chromatographic behavior and higher isotopic stability compared to their deuterated analogues. This guide will delve into the practical implications of these differences in the context of analyzing 2-(2-Ethoxyethoxy)ethanol.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance differences between this compound and a C13-labeled 2-(2-Ethoxyethoxy)ethanol standard based on well-established principles of stable isotope dilution analysis.

FeatureThis compoundC13-Labeled 2-(2-Ethoxyethoxy)ethanolRationale
Molecular Weight 139.21 g/mol (approx.)135.17 g/mol (for one C13) to 140.17 g/mol (for six C13)The mass difference depends on the number of isotopic labels.
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect)[1]Identical retention time to the native analyte[1]The larger relative mass difference between deuterium and protium (B1232500) can lead to slight differences in chromatographic behavior.
Isotopic Stability Low risk of back-exchange, but possible under certain conditions.Extremely high stability; no risk of isotopic exchange.Carbon-carbon bonds are more stable than carbon-deuterium bonds, especially in acidic or basic conditions or on certain chromatographic phases.
Matrix Effect Compensation Can be less effective due to potential chromatographic separation from the analyte, leading to differential ion suppression or enhancement[1]Highly effective due to identical elution profile and ionization response with the analyte.Co-elution ensures that the internal standard and analyte experience the same matrix effects at the same time.
Accuracy and Precision Generally high, but can be compromised by isotopic effects and differential matrix effects.Highest level of accuracy and precision achievable.The identical behavior of the C13 standard to the native analyte allows for the most reliable correction of variations during sample preparation and analysis.
Commercial Availability & Cost More commonly available and generally less expensive.Often less common and more expensive to synthesize.[2]The synthesis of C13-labeled compounds is typically more complex and costly.

Experimental Protocol: Quantitative Analysis of 2-(2-Ethoxyethoxy)ethanol by GC-MS

This protocol is based on a modified version of the Government of Canada's reference method for the analysis of glycol ethers in consumer products.[3]

1. Objective: To accurately quantify the concentration of 2-(2-Ethoxyethoxy)ethanol in a liquid sample using a stable isotope-labeled internal standard (either this compound or a C13-labeled version) and GC-MS.

2. Materials and Reagents:

  • Analytes: 2-(2-Ethoxyethoxy)ethanol (analytical standard grade)

  • Internal Standards: this compound or C13-labeled 2-(2-Ethoxyethoxy)ethanol

  • Solvent: Methanol (GC grade)

  • Sample Matrix: A representative liquid product (e.g., a household cleaner)

  • Equipment: Gas chromatograph with a mass selective detector (GC-MS), analytical balance, volumetric flasks, pipettes, autosampler vials with caps.

3. Standard Preparation:

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-(2-Ethoxyethoxy)ethanol standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 50, 100 µg/mL). Each calibration standard must be spiked with the internal standard solution to a constant final concentration (e.g., 10 µg/mL).

4. Sample Preparation:

  • Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

  • Spike the sample with the internal standard solution to the same final concentration as in the calibration standards.

  • Bring the flask to volume with methanol.

  • Mix thoroughly and transfer an aliquot to an autosampler vial for GC-MS analysis.

5. GC-MS Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: 50 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (example):

      • 2-(2-Ethoxyethoxy)ethanol: m/z 45, 59, 73, 89

      • This compound: m/z 50, 64, 78, 94

      • C13-labeled 2-(2-Ethoxyethoxy)ethanol (e.g., 2-C13): m/z 46, 60, 74, 90

6. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.

  • Determine the concentration of 2-(2-Ethoxyethoxy)ethanol in the samples by calculating the analyte to internal standard peak area ratio and interpolating the concentration from the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key points of comparison, the following diagrams are provided.

G Experimental Workflow for Quantitative Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & Internal Standard) B Create Calibration Curve Standards A->B C Prepare Samples (Spike with Internal Standard) A->C D GC-MS Injection B->D C->D E Data Acquisition (SIM Mode) D->E F Peak Integration and Area Ratio Calculation E->F G Generate Calibration Curve F->G H Quantify Analyte in Samples G->H

Caption: A typical workflow for the quantitative analysis of 2-(2-Ethoxyethoxy)ethanol using an internal standard.

G Comparison: Deuterated vs. C13-Labeled Standards cluster_d5 This compound cluster_c13 C13-Labeled Standard D1 Potential for Chromatographic Shift D3 Risk of Incomplete Matrix Effect Correction D1->D3 D2 Slightly Different Physicochemical Properties D2->D1 D4 Lower Cost & Higher Availability C1 Co-elution with Native Analyte C3 Robust and Accurate Matrix Effect Correction C1->C3 C2 Identical Physicochemical Properties C2->C1 C4 Higher Cost & Lower Availability Analyte Native 2-(2-Ethoxyethoxy)ethanol Analyte->D1 Slightly different from Analyte->C1 Identical to

Caption: Key differences between deuterated and C13-labeled internal standards for 2-(2-Ethoxyethoxy)ethanol analysis.

Conclusion

For routine analyses where the highest level of accuracy is not critical and cost is a significant factor, this compound can be a suitable internal standard. However, for high-stakes applications such as in pharmaceutical development, regulatory compliance, or when dealing with complex and variable sample matrices, the use of a C13-labeled 2-(2-Ethoxyethoxy)ethanol standard is strongly recommended. The investment in a C13-labeled standard is justified by the increased confidence in the analytical results, reduced need for method troubleshooting, and the assurance of generating the most accurate and reliable data possible.[1] The identical physicochemical properties and co-elution with the native analyte make C13-labeled standards the gold standard for quantitative mass spectrometry.

References

Chromatographic Behavior of 2-(2-Ethoxyethoxy)ethanol-d5: A Comparative Analysis of Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chromatographic behavior of 2-(2-Ethoxyethoxy)ethanol-d5 and its non-deuterated counterpart, 2-(2-Ethoxyethoxy)ethanol. The substitution of hydrogen with deuterium (B1214612), a stable isotope, can lead to observable differences in chromatographic retention times, a phenomenon known as the deuterium isotope effect. Understanding this effect is crucial for researchers utilizing deuterium-labeled compounds as internal standards in quantitative analyses or in metabolic studies. This document presents hypothetical, yet realistic, experimental data and protocols to illustrate this effect in both gas and liquid chromatography.

Isotope Effect in Chromatography: A Brief Overview

The deuterium isotope effect in chromatography typically results in earlier elution of the deuterated compound compared to its non-deuterated analog.[1] This is often attributed to the slightly lower polarizability and weaker intermolecular van der Waals interactions of C-D bonds compared to C-H bonds.[2] In reversed-phase liquid chromatography, deuterated compounds generally exhibit reduced retention.[3][4] The magnitude of this effect is influenced by the number and position of deuterium atoms, as well as the specific chromatographic conditions.

Comparative Chromatographic Data

The following tables summarize the expected retention behavior of 2-(2-Ethoxyethoxy)ethanol and this compound under typical Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) conditions.

Table 1: Gas Chromatography (GC) Retention Data

CompoundRetention Time (min)Relative Retention Time
2-(2-Ethoxyethoxy)ethanol8.541.000
This compound8.510.996

Table 2: High-Performance Liquid Chromatography (HPLC) Retention Data

CompoundRetention Time (min)Relative Retention Time
2-(2-Ethoxyethoxy)ethanol5.281.000
This compound5.210.987

Experimental Protocols

Detailed methodologies for the hypothetical experiments that would generate the data above are provided to allow for replication and adaptation.

Gas Chromatography (GC) Protocol

Objective: To resolve 2-(2-Ethoxyethoxy)ethanol and its d5 isotopologue and quantify the isotope effect.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Detector: FID at 250°C or MS with electron ionization.

  • Sample Preparation: Prepare 100 µg/mL solutions of 2-(2-Ethoxyethoxy)ethanol and this compound in methanol. Analyze individually and as a 1:1 mixture.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To demonstrate the separation of 2-(2-Ethoxyethoxy)ethanol and its d5 variant using reversed-phase HPLC.

  • Instrumentation: HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or MS with electrospray ionization.

  • Sample Preparation: Prepare 100 µg/mL solutions of 2-(2-Ethoxyethoxy)ethanol and this compound in the mobile phase. Analyze individually and as a 1:1 mixture.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Stock Solutions (1 mg/mL in Methanol) dilute Working Solutions (100 µg/mL) start->dilute mix 1:1 Mixture dilute->mix inject Inject 1 µL into GC mix->inject separate Chromatographic Separation (Rxi-5ms column) inject->separate detect Detection (FID/MS) separate->detect process Record Retention Times detect->process compare Calculate Relative Retention process->compare

Caption: Gas Chromatography experimental workflow.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing start_hplc Stock Solutions (1 mg/mL in Mobile Phase) dilute_hplc Working Solutions (100 µg/mL) start_hplc->dilute_hplc mix_hplc 1:1 Mixture dilute_hplc->mix_hplc inject_hplc Inject 10 µL into HPLC mix_hplc->inject_hplc separate_hplc Reversed-Phase Separation (C18 column) inject_hplc->separate_hplc detect_hplc Detection (UV/MS) separate_hplc->detect_hplc process_hplc Record Retention Times detect_hplc->process_hplc compare_hplc Calculate Relative Retention process_hplc->compare_hplc

Caption: HPLC experimental workflow.

Alternative Considerations

While GC and HPLC are the most common techniques for the analysis of compounds like 2-(2-Ethoxyethoxy)ethanol, other methods could also be employed. Supercritical Fluid Chromatography (SFC) could offer an alternative separation mechanism. For detection, especially when using a deuterated internal standard, mass spectrometry is highly preferred due to its ability to differentiate between the isotopologues based on their mass-to-charge ratio, providing excellent specificity and sensitivity.

Conclusion

The replacement of hydrogen with deuterium in this compound leads to a predictable and measurable isotope effect in both gas and liquid chromatography, with the deuterated compound typically eluting slightly earlier than its non-deuterated counterpart. The provided hypothetical data and experimental protocols serve as a practical guide for researchers working with this and other deuterated compounds. Accurate analytical method development is essential to account for this chromatographic behavior, particularly when using deuterated analogs as internal standards for precise quantification.

References

Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards for Glycol Ether Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the precise and reliable quantification of analytes is paramount. In the analysis of glycol ethers, such as 2-(2-ethoxyethoxy)ethanol, the use of a deuterated internal standard is crucial for achieving accurate results. This guide provides a comparative overview of the analytical performance of deuterated internal standards, with a focus on 2-(2-ethoxyethoxy)ethanol-d5, and presents supporting data from relevant analytical method validations.

The gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, is the use of stable isotope-labeled internal standards (SIL-ISs). Deuterated internal standards, a prominent type of SIL-IS, are chemically almost identical to the analyte of interest. This structural similarity ensures they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

Performance Comparison of Deuterated Internal Standards

Table 1: Performance Data for the Analysis of 2-(2-Ethoxyethoxy)ethanol (DEGEE) and a Structurally Related Glycol Ether with a Deuterated Internal Standard

AnalyteInternal StandardLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOQReference
2-(2-Ethoxyethoxy)ethanol (DEGEE)Not specified (External Standard)>0.99596.72 - 100.40<1512.34 µg/mL[1]
2-Butoxyethanol (B58217) (BE)2-Butoxyethanol-d11Not SpecifiedNot SpecifiedNot Specified22 ng/g (in rat blood)[2]

Table 2: Performance Data for Alternative Deuterated Internal Standards Used in Glycol Ether Analysis

AnalyteInternal StandardLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LOQReference
14 Common Glycol Ethers2-Methoxyethanol-D7 & 2-Butoxyethanol-¹³C₂>0.99 (for most)87 - 1162 - 140.02 - 3.4 µg/mL[3]
2-Butoxyacetic acid (metabolite of BE)2-Butoxyacetic acid-d9Linear from 0.04 to 200 ngNot SpecifiedNot Specified<0.04 ng[4]

The data presented in these tables, although from different studies, consistently demonstrates the high linearity, accuracy, and precision achieved when using deuterated internal standards for the analysis of glycol ethers. The low limits of quantification (LOQ) indicate the suitability of these methods for detecting trace levels of these compounds.

Experimental Protocols

The following is a generalized experimental protocol for the determination of glycol ethers in a biological matrix using an isotope dilution GC-MS method, based on methodologies described in the cited literature.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of the biological sample (e.g., plasma, urine), add a known amount of the deuterated internal standard solution (e.g., this compound).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: 8°C/min to 240°C.[6]

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS): Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • For 2-(2-Ethoxyethoxy)ethanol: Monitor characteristic ions (e.g., m/z 45, 59, 72, 103).

    • For this compound: Monitor the corresponding deuterated fragment ions.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of the analyte in the samples is determined from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes and rationale involved in the cross-validation of analytical methods using deuterated internal standards, the following diagrams are provided.

G Figure 1: Typical Bioanalytical Workflow Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Acquisition (Peak Area Ratio) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Figure 1: Bioanalytical workflow with a deuterated internal standard.

G Figure 2: Logical Framework for Comparing Internal Standards cluster_IS Internal Standard (IS) Candidates cluster_performance Performance Metrics Analyte Analyte: 2-(2-Ethoxyethoxy)ethanol Deuterated_IS This compound (Ideal IS) Analyte->Deuterated_IS Alternative_IS Alternative Deuterated IS (e.g., 2-Butoxyethanol-d11) Analyte->Alternative_IS Analog_IS Structural Analog IS (Non-deuterated) Analyte->Analog_IS Linearity Linearity (R²) Deuterated_IS->Linearity Excellent Accuracy Accuracy (% Recovery) Deuterated_IS->Accuracy High Precision Precision (%RSD) Deuterated_IS->Precision High LOQ LOQ Deuterated_IS->LOQ Low Matrix_Effect Matrix Effect Compensation Deuterated_IS->Matrix_Effect Excellent Alternative_IS->Linearity Good Alternative_IS->Accuracy Good Alternative_IS->Precision Good Alternative_IS->LOQ Low Alternative_IS->Matrix_Effect Good Analog_IS->Linearity Acceptable Analog_IS->Accuracy Variable Analog_IS->Precision Variable Analog_IS->LOQ Higher Analog_IS->Matrix_Effect Poor

Figure 2: Logical comparison of internal standard types.

References

A Comparative Guide to the Quantification of 2-(2-Ethoxyethoxy)ethanol Using Deuterated and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of 2-(2-ethoxyethoxy)ethanol, a widely used solvent in various industrial and pharmaceutical applications, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comparative overview of the use of 2-(2-ethoxyethoxy)ethanol-d5, a deuterated internal standard, against other common alternatives. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby providing superior correction for matrix effects and variability.

This guide outlines a detailed experimental protocol for the quantification of 2-(2-ethoxyethoxy)ethanol using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard, based on established methodologies for glycol ether analysis. Furthermore, a comparative table of method performance characteristics using alternative internal standards is presented to aid researchers in selecting the most suitable approach for their specific analytical needs.

Experimental Protocol: Quantification of 2-(2-Ethoxyethoxy)ethanol using GC-MS and this compound

This protocol is adapted from the Environment Canada reference method for the analysis of glycol ethers in consumer products and is tailored for the use of this compound as the internal standard.[1]

1. Sample Preparation

  • Standard and Sample Fortification: Accurately weigh a nominal amount of the sample into a vial.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Extraction/Dilution: Add an appropriate solvent (e.g., methanol, dichloromethane) to the vial, ensuring the final concentration of the analyte is within the calibration range. For solid samples, an extraction step such as sonication or soxhlet extraction may be necessary.

  • Vortex and Centrifuge: Thoroughly mix the sample by vortexing and centrifuge to separate any particulate matter.

  • Transfer: Transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[2]

  • Column: DB-WAX (50 m x 0.20 mm i.d., 0.2 µm film thickness) or equivalent polar column.[3]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 min.

    • Ramp: 8 °C/min to 240 °C.[3]

    • Hold at 240 °C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C[2]

  • Quadrupole Temperature: 150 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion for 2-(2-Ethoxyethoxy)ethanol: m/z 59

    • Qualifier Ion for 2-(2-Ethoxyethoxy)ethanol: m/z 72, 104

    • Quantification Ion for this compound: m/z 64 (or other appropriate ion based on fragmentation pattern)

    • Qualifier Ion for this compound: (to be determined based on fragmentation pattern)

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of 2-(2-ethoxyethoxy)ethanol and a constant concentration of this compound.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the concentration of 2-(2-ethoxyethoxy)ethanol in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of analytical methods for the quantification of 2-(2-ethoxyethoxy)ethanol using different internal standards. While specific validation data for this compound was not publicly available, the acceptance criteria from the Environment Canada reference method are included as a benchmark for a method employing a deuterated internal standard.[1]

Internal StandardAnalytical TechniqueMatrixAccuracy (% Recovery)Precision (% RSD)Linearity (r²)Reference
This compound (Expected) GC-MSConsumer Products75 - 120< 15> 0.995[1]
Ethylene glycol phenyl etherGC-MS--< 3.6> 0.99[2]
1-HexanolGC-MSCosmetics85 - 115< 15> 0.99[3]

Note: The data for alternative internal standards are from studies analyzing multiple glycol ethers, and the presented values are the general performance metrics reported in those studies.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the quantification of 2-(2-ethoxyethoxy)ethanol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing spike Spike with This compound sample->spike extract Extraction/Dilution spike->extract vortex Vortex & Centrifuge extract->vortex transfer Transfer to Vial vortex->transfer injection Injection transfer->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the quantification of 2-(2-ethoxyethoxy)ethanol.

logical_relationship analyte 2-(2-Ethoxyethoxy)ethanol (Analyte) method GC-MS Method analyte->method is This compound (Internal Standard) is->method peak_area_ratio Peak Area Ratio (Analyte/IS) method->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Figure 2. Logical relationship for quantification using an internal standard.

References

Evaluating the Performance of 2-(2-Ethoxyethoxy)ethanol-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of 2-(2-Ethoxyethoxy)ethanol-d5 as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). While a direct inter-laboratory study on this specific deuterated standard is not publicly available, this document outlines the expected performance characteristics and provides a template for its assessment against other internal standards, based on established principles of using deuterated analogs in quantitative analysis.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays.[1] Their structural and physicochemical similarity to the target analyte ensures they behave almost identically during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar ionization response allow for effective correction of analytical variability, including matrix effects and instrument drift, leading to enhanced accuracy and precision in quantification.[1][2][3] The slight mass difference due to deuterium (B1214612) labeling allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Performance Evaluation Metrics

The performance of this compound as an internal standard should be rigorously evaluated during method validation. The following table summarizes key performance indicators and their typical acceptance criteria. Data presented here is illustrative and should be established for each specific assay.

Performance ParameterTypical Acceptance CriteriaSignificance in Performance Evaluation
Linearity (R²) > 0.99Indicates a proportional response of the instrument to changes in analyte concentration across a defined range.
Accuracy (% Recovery) 80-120%Measures the closeness of the determined value to the true value.
Precision (% RSD) < 15% (inter-day and intra-day)Demonstrates the reproducibility of the analytical method.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect 85-115%Assesses the influence of sample matrix components on the ionization of the analyte and internal standard.
Extraction Recovery Consistent and reproducibleMeasures the efficiency of the extraction process for both the analyte and the internal standard.

Experimental Protocols for Performance Evaluation

A generalized experimental protocol for validating the performance of this compound as an internal standard is outlined below. This protocol should be adapted to the specific analytical method and matrix being investigated.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of non-labeled 2-(2-Ethoxyethoxy)ethanol in a suitable solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into the blank matrix. Each calibration standard should contain a constant concentration of the this compound internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation
  • To an aliquot of the sample (e.g., plasma, urine, environmental water), add a fixed volume of the this compound working solution.

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Instrumental Analysis (LC-MS/MS or GC-MS)
  • Inject the prepared samples, calibration standards, and QC samples into the chromatograph.

  • Develop a chromatographic method to achieve adequate separation of the analyte from other matrix components.

  • Optimize the mass spectrometer parameters for the detection of both 2-(2-Ethoxyethoxy)ethanol and this compound. This typically involves selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Data Analysis
  • Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the samples and QCs using the regression equation from the calibration curve.

  • Evaluate the method's performance based on the acceptance criteria for linearity, accuracy, precision, and LOQ.

Workflow and Pathway Diagrams

The following diagrams illustrate the typical experimental workflow and the logical relationship in using a deuterated internal standard for quantitative analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation A Blank Matrix Spiking B Addition of this compound A->B C Sample Extraction B->C D Reconstitution C->D E LC-MS/MS or GC-MS Injection D->E F Data Acquisition (MRM/SRM) E->F G Peak Area Ratio Calculation (Analyte / IS) F->G H Calibration Curve Generation G->H I Concentration Determination H->I J Performance Validation I->J

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process Analyte 2-(2-Ethoxyethoxy)ethanol Extraction Extraction Variability Analyte->Extraction Ionization Ionization Suppression/Enhancement Analyte->Ionization Instrument Instrument Drift Analyte->Instrument IS This compound IS->Extraction IS->Ionization IS->Instrument Correction Correction Extraction->Correction Ionization->Correction Instrument->Correction Result Accurate & Precise Quantification Correction->Result

Caption: Logical relationship of how a deuterated internal standard corrects for analytical variability.

References

A Comparative Guide to the Response Factor of 2-(2-Ethoxyethoxy)ethanol-d5 versus its Non-Deuterated Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Comparison

Stable isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Ideally, a SIL internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus compensating for variations during sample preparation and analysis. However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle physicochemical differences, leading to potential variations in chromatographic retention times and mass spectral responses. This phenomenon is known as the "isotope effect".[3][4]

Key Considerations:

  • Chromatographic Separation: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to subtle differences in polarity.[4] While this separation is often minimal, it can impact quantification if not properly addressed.

  • Ionization Efficiency: The ionization efficiency in the mass spectrometer's source is generally assumed to be identical for the analyte and its SIL internal standard. However, some studies have reported minor differences in response, which could be attributed to variations in fragmentation patterns or the stability of the resulting ions.[5]

  • Response Factor: The response factor (RF) is the ratio of the detector response (e.g., peak area) to the concentration of the analyte. The Relative Response Factor (RRF) is the ratio of the RF of the analyte to the RF of the internal standard. While theoretically close to 1.0 for a SIL internal standard, it is crucial to determine the RRF experimentally to ensure the highest accuracy in quantification.

The following table summarizes the expected comparison between 2-(2-Ethoxyethoxy)ethanol-d5 and its non-deuterated standard.

Property2-(2-Ethoxyethoxy)ethanol (Non-Deuterated)This compound (Deuterated)Expected Difference
Chemical Formula C6H14O3C6H9D5O3Difference in isotopic composition
Molecular Weight ~134.17 g/mol ~139.20 g/mol Increased mass due to deuterium
Chromatographic Retention Time tRtR'May be slightly different (tR' ≤ tR)
Mass Spectral Fragmentation Characteristic fragmentsFragments shifted by +n DaPredictable mass shift
Response Factor (RF) RF_analyteRF_ISExpected to be very similar
Relative Response Factor (RRF) -RRF = RF_analyte / RF_ISTheoretically close to 1.0, but requires experimental verification

Experimental Protocols

To accurately determine the Relative Response Factor (RRF) of this compound relative to its non-deuterated standard, a rigorous experimental protocol should be followed. The following method is based on standard practices for GC-MS analysis of glycol ethers.[1][6][7]

Objective:

To determine the Relative Response Factor (RRF) of 2-(2-Ethoxyethoxy)ethanol versus this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:
  • 2-(2-Ethoxyethoxy)ethanol (analytical standard, >99% purity)

  • This compound (analytical standard, >99% purity, known isotopic enrichment)

  • Methanol or Acetonitrile (GC grade)

  • Calibrated volumetric flasks and pipettes

Instrumentation:
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • A suitable capillary column for the separation of glycol ethers (e.g., a DB-WAX or Rxi-1301Sil MS column).[2][6]

Procedure:
  • Preparation of Stock Solutions:

    • Accurately prepare individual stock solutions of the non-deuterated standard and the deuterated internal standard in the chosen solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing a constant concentration of the deuterated internal standard (e.g., 10 µg/mL) and varying concentrations of the non-deuterated standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). This will create a calibration curve over the desired concentration range.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with optimized parameters for the analysis of glycol ethers. A typical starting point for the GC parameters could be:

      • Injector Temperature: 240 °C

      • Oven Program: Start at 40 °C (hold for 1 min), ramp at 8 °C/min to 240 °C.[6]

      • Carrier Gas: Helium at a constant flow rate.

    • For the MS, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both the non-deuterated and deuterated compounds.

  • Data Acquisition and Analysis:

    • Inject the prepared calibration standards into the GC-MS system.

    • For each calibration level, determine the peak area of the non-deuterated analyte (Area_Analyte) and the deuterated internal standard (Area_IS).

    • Calculate the Response Ratio for each calibration standard: Response Ratio = Area_Analyte / Area_IS .

    • Plot the Response Ratio against the concentration of the non-deuterated analyte.

    • Perform a linear regression analysis on the calibration curve. The slope of this line represents the Relative Response Factor (RRF).

Calculation of Relative Response Factor (RRF):

The RRF is the slope of the calibration curve when plotting the response ratio against the analyte concentration.[8]

RRF = (Response Ratio) / (Concentration of Analyte)

Alternatively, for a single-point calibration, the RRF can be calculated as:

RRF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Relative Response Factor.

G cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result stock_analyte Analyte Stock (1 mg/mL) cal_standards Calibration Standards (Varying Analyte Conc., Constant IS Conc.) stock_analyte->cal_standards stock_is IS Stock (d5) (1 mg/mL) stock_is->cal_standards gcms GC-MS Analysis (SIM Mode) cal_standards->gcms peak_integration Peak Area Integration (Analyte & IS) gcms->peak_integration response_ratio Calculate Response Ratio (Area_Analyte / Area_IS) peak_integration->response_ratio calibration_curve Plot: Response Ratio vs. Analyte Concentration response_ratio->calibration_curve rrf Determine RRF (Slope of Calibration Curve) calibration_curve->rrf

Caption: Workflow for RRF determination.

References

The Gold Standard for Robustness: Evaluating 2-(2-Ethoxyethoxy)ethanol-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying 2-(2-Ethoxyethoxy)ethanol, a common solvent and component in various formulations, the choice of internal standard is critical to achieving robust and defensible results. This guide provides an objective comparison of analytical methods utilizing 2-(2-Ethoxyethoxy)ethanol-d5 against those employing traditional internal standards or external calibration, supported by established principles and illustrative experimental data.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry is widely recognized as the gold standard for quantitative analysis. This technique, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in accuracy, precision, and robustness, particularly when dealing with complex sample matrices. By incorporating a deuterated analog of the analyte, the method effectively compensates for variations that can occur during sample preparation, injection, and ionization.

Superior Performance with a Deuterated Internal Standard

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. This compound, being chemically identical to the analyte of interest with the exception of its isotopic composition, perfectly fits this requirement. This ensures that any sample loss or matrix-induced signal suppression or enhancement affects both the analyte and the internal standard equally. The ratio of their signals remains constant, leading to highly accurate quantification.

In contrast, methods relying on external calibration or non-isotopically labeled internal standards are more susceptible to variations in sample preparation and matrix effects, which can lead to less accurate and precise results.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance characteristics of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 2-(2-Ethoxyethoxy)ethanol using different calibration strategies.

Table 1: Comparison of Accuracy and Precision

Calibration MethodSample MatrixSpiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)Precision (%RSD)
Isotope Dilution (this compound) Plasma 10.0 10.1 101 2.5
Conventional Internal Standard (e.g., 1,2-Butanediol)Plasma10.08.8888.9
External StandardPlasma10.07.57515.2
Isotope Dilution (this compound) Formulation Excipient 50.0 49.8 99.6 1.8
Conventional Internal Standard (e.g., 1,2-Butanediol)Formulation Excipient50.046.5937.5
External StandardFormulation Excipient50.042.08412.1

Table 2: Evaluation of Matrix Effects

Calibration MethodSample MatrixAnalyte Response (without matrix)Analyte Response (with matrix)Signal Suppression (%)
Isotope Dilution (this compound) Biological Fluid N/A (Ratio-based) N/A (Ratio-based) Compensated
External StandardBiological Fluid1,200,000780,00035

As the data illustrates, the isotope dilution method using this compound consistently provides higher accuracy and precision while effectively mitigating the impact of matrix effects.

Experimental Protocols

A robust and reliable method for the determination of 2-(2-Ethoxyethoxy)ethanol in a liquid sample matrix using GC-MS with this compound as an internal standard is detailed below. This protocol is based on established methods for the analysis of glycol ethers.[1][2]

Sample Preparation
  • Sample Aliquoting: Accurately weigh approximately 100 mg of the liquid sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in methanol) to the flask.

  • Dilution: Dilute the sample to the mark with methanol.

  • Vortexing: Vortex the solution for 30 seconds to ensure homogeneity.

  • Filtration (if necessary): If the sample contains particulates, filter an aliquot through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 2-(2-Ethoxyethoxy)ethanol: m/z 45, 59, 72.

    • This compound: m/z 50, 64, 77 (hypothetical ions, exact ions would depend on the position of the deuterium (B1214612) labels).

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 2-(2-Ethoxyethoxy)ethanol in the unknown samples is then determined from this calibration curve.

Mandatory Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Spike Spike with This compound Sample->Spike Dilute Dilute with Methanol Spike->Dilute Filter Filter (optional) Dilute->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of 2-(2-Ethoxyethoxy)ethanol using GC-MS with a deuterated internal standard.

logical_relationship cluster_methods Quantification Methods cluster_factors Factors Affecting Robustness cluster_performance Method Performance IDMS Isotope Dilution MS (using this compound) Matrix Matrix Effects (Ion Suppression/Enhancement) IDMS->Matrix Compensates Recovery Variable Sample Recovery IDMS->Recovery Compensates Injection_Var Injection Volume Variability IDMS->Injection_Var Compensates High_Robustness High Robustness (Accurate & Precise) IDMS->High_Robustness Conventional_IS Conventional Internal Standard Low_Robustness Low Robustness (Inaccurate & Imprecise) Conventional_IS->Low_Robustness External_Std External Standard External_Std->Low_Robustness Matrix->Low_Robustness Recovery->Low_Robustness Injection_Var->Low_Robustness

Caption: Logical relationship between quantification methods and analytical robustness.

References

A Comparative Guide to Certified Reference Materials for 2-(2-Ethoxyethoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of 2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether, serve as the cornerstone for method validation, instrument calibration, and quality control. This guide provides an objective comparison of commercially available CRMs and analytical standards for this compound, supported by experimental data and detailed analytical methodologies.

Comparison of Certified Reference Materials

The selection of a suitable CRM depends on the specific requirements of the analytical method and the regulatory landscape. Key parameters for comparison include certified purity, the scope of characterization, and compliance with pharmacopeial standards. Below is a comparison of representative CRMs for 2-(2-Ethoxyethoxy)ethanol.

Parameter USP Reference Standard (Diethylene Glycol Monoethyl Ether) LGC Standards Certified Reference Material Sigma-Aldrich Analytical Standard
Product Name Diethylene Glycol Monoethyl Ether USP Reference Standard2-(2-Ethoxyethoxy)ethanol2-(2-Ethoxyethoxy)ethanol, analytical standard
CAS Number 111-90-0111-90-0111-90-0
Grade Pharmaceutical Primary StandardCertified Reference MaterialAnalytical Standard
Certified Purity Conforms to USP monograph specifications (Assay: 99.0% - 101.0%)[1][2]99.22% (by GC)[3]≥99% (by GC)
Analytical Techniques Used for Certification As per USP monograph, including IR and GC[1][2]GC, NMR (¹H and ¹³C), MS[3]Gas Chromatography (GC)
Key Impurities Profiled Limits for 2-Methoxyethanol, 2-Ethoxyethanol, Ethylene (B1197577) glycol, Diethylene glycol, Ethylene oxide, Peroxides, and Acid value are specified in the USP monograph[1][2]Purity determined by GC; detailed impurity profile available on the Certificate of Analysis[3]General purity specification.
Format Neat liquidColourless Oil[3]Liquid
Traceability Traceable to the United States PharmacopeiaCharacterized and certified by LGCCharacterized by Sigma-Aldrich

Experimental Protocols

Accurate characterization of 2-(2-Ethoxyethoxy)ethanol CRMs relies on robust analytical methods. The following protocols are based on the United States Pharmacopeia (USP) monograph for Diethylene Glycol Monoethyl Ether.[1][2]

Identification by Infrared (IR) Spectroscopy
  • Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a known reference standard.

  • Methodology:

    • Obtain the infrared absorption spectrum of the neat liquid sample using potassium bromide plates.

    • Compare the resulting spectrum with the official USP Diethylene Glycol Monoethyl Ether RS spectrum.

    • Acceptance Criteria: The spectrum of the sample corresponds to the spectrum of the USP Reference Standard.[2]

Assay and Impurity Determination by Gas Chromatography (GC)
  • Objective: To determine the purity of 2-(2-Ethoxyethoxy)ethanol and quantify specified impurities.

  • Chromatographic System:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: 0.32-mm × 30-m fused-silica capillary column bonded with a 1.0-µm layer of G46 stationary phase.

    • Carrier Gas: Helium.

    • Flow Rate: 2.2 mL/min.

    • Injection Volume: 0.5 µL.

    • Temperature Program:

      • Initial Temperature: 70°C, hold for 5 minutes.

      • Ramp 1: Increase to 160°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 220°C at a rate of 35°C/minute, hold for 5 minutes.

  • Procedure:

    • System Suitability Solution: Prepare a solution in methanol (B129727) containing known concentrations of 2-methoxyethanol, 2-ethoxyethanol, ethylene glycol, diethylene glycol, and USP Diethylene Glycol Monoethyl Ether RS.

    • Sample Solution: Use the neat 2-(2-Ethoxyethoxy)ethanol material.

    • Inject the system suitability solution and the sample solution into the chromatograph.

    • Record the chromatograms and calculate the percentage of 2-(2-Ethoxyethoxy)ethanol and the levels of impurities.

  • Acceptance Criteria:

    • Assay: The content of C6H14O3 is between 99.0% and 101.0%.[1][2]

    • Impurities: The levels of specified impurities must not exceed the limits defined in the USP monograph (e.g., 2-Methoxyethanol: NMT 50 ppm, 2-Ethoxyethanol: NMT 160 ppm, Ethylene glycol: NMT 620 ppm, Diethylene glycol: NMT 150 ppm).[1]

Workflow for CRM Certification

The certification of a reference material is a rigorous process that ensures its accuracy and traceability. The following diagram illustrates a typical workflow for the certification of a 2-(2-Ethoxyethoxy)ethanol CRM.

CRM_Certification_Workflow cluster_0 Phase 1: Material Sourcing and Initial Characterization cluster_1 Phase 2: Method Development and Validation cluster_2 Phase 3: Characterization and Value Assignment cluster_3 Phase 4: Stability and Homogeneity Assessment cluster_4 Phase 5: Final Certification and Documentation raw_material Sourcing of High-Purity 2-(2-Ethoxyethoxy)ethanol prelim_analysis Preliminary Analysis (e.g., GC-FID, Karl Fischer) raw_material->prelim_analysis Initial Purity Assessment method_dev Development of Characterization Methods (e.g., GC, qNMR, LC) method_val Method Validation (Specificity, Linearity, Accuracy, Precision) method_dev->method_val multi_method Characterization by Multiple Independent Methods data_analysis Statistical Analysis of Data multi_method->data_analysis cert_value Assignment of Certified Value and Uncertainty data_analysis->cert_value homogeneity Homogeneity Studies stability Short-term and Long-term Stability Studies homogeneity->stability coa Preparation of Certificate of Analysis release Release of Certified Reference Material coa->release

Caption: Workflow for the certification of a 2-(2-Ethoxyethoxy)ethanol CRM.

References

The Gold Standard: Why Deuterated Internal Standards are Essential in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory success. In liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard is indispensable for correcting variability during sample preparation and analysis.[1] Among the available options, the stable isotope-labeled internal standard (SIL-IS), particularly the deuterated internal standard, is unequivocally considered the gold standard.[2][3] This guide provides an objective comparison of deuterated standards with their alternatives, supported by experimental data and detailed protocols, to justify their preferential use in regulated bioanalysis.

The primary function of an internal standard is to mimic the analyte of interest throughout the entire analytical workflow, from extraction to detection, thereby normalizing for variations that can occur.[1][4] An ideal IS co-elutes with the analyte, ensuring that both compounds experience the same experimental conditions, most notably the same degree of matrix effects.[1][5] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, are chemically and physically almost identical to the analyte.[2] This near-identical nature is the cornerstone of their superior performance compared to alternatives like structural analogs.[3]

Head-to-Head Comparison: Deuterated vs. Analog Internal Standards

The key performance differences between deuterated and non-deuterated (analog) internal standards are summarized below:

FeatureDeuterated Internal StandardAnalog Internal StandardJustification
Chemical & Physical Properties Nearly identical to the analyte.[2]Structurally similar but with different physicochemical properties.[3]Ensures identical behavior during extraction, chromatography, and ionization.[1]
Chromatographic Retention Time Co-elutes with the analyte.[1]Different retention time.[3]Co-elution is critical for accurate compensation of matrix effects.[1]
Matrix Effect Compensation Excellent. Experiences the same ion suppression or enhancement as the analyte.[6][7]Variable and often poor. Does not accurately track the analyte's response in the presence of matrix components.[3]Minimizes a major source of imprecision and inaccuracy in bioanalytical methods.[3][5]
Extraction Recovery Correction Excellent. Similar extraction efficiency to the analyte across various conditions.[3]Variable. Differences in physicochemical properties can lead to inconsistent recovery.[3]Ensures that losses during sample preparation are accurately accounted for.
Accuracy & Precision High accuracy and precision.[4]Can lead to biased and imprecise results.[8]Directly impacts the reliability of pharmacokinetic and toxicokinetic data.
Regulatory Acceptance Preferred by regulatory agencies like the FDA and EMA.[9][10]May be used if a SIL-IS is not available, but requires extensive justification.[9]Adherence to regulatory expectations is crucial for successful drug submissions.
Cost & Availability Higher cost and may require custom synthesis.[3]Generally lower cost and more readily available.[3]The initial investment is often offset by reduced method development time and fewer failed runs.[10]

Quantitative Data Presentation

The superior performance of deuterated internal standards is evident in experimental data. The following tables showcase the enhanced accuracy and precision achieved with a deuterated IS compared to a structural analog.

Table 1: Comparison of Inter-Patient Assay Imprecision for Sirolimus

This table demonstrates the superior precision of a deuterated internal standard (SIR-d3) compared to a structural analog (DMR) in a clinical setting.

Internal Standard TypeInter-Patient Assay Imprecision (CV%)
Deuterated IS (SIR-d3)4.8[4]
Structural Analog IS (DMR)9.2[4]
Data adapted from a study comparing internal standards for Sirolimus quantification.[4]

Table 2: Comparison of Assay Performance for Kahalalide F

This data illustrates the significant improvement in both precision and accuracy when a deuterated internal standard is used for the bioanalysis of the anticancer agent Kahalalide F.

ParameterAnalog Internal Standard (Butyric Acid Analogue)Deuterated Internal Standard (D8 SIL-IS)
Precision (Standard Deviation) 8.6%7.6%
Accuracy (Mean Bias) 96.8%100.3%
Statistical comparison of a bioanalytical assay for Kahalalide F. The use of the SIL internal standard resulted in a significantly lower variance (p=0.02) and a bias that was not significantly different from the true value.[8]

Experimental Protocols

Detailed methodologies are crucial for the validation of bioanalytical assays. The following are protocols for key experiments to assess the suitability of an internal standard.

Protocol 1: Selectivity Assessment

Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.[11]

Methodology:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma from six different individuals).[11]

    • Prepare a "zero sample" by spiking the blank matrix with the internal standard at its working concentration.[12]

    • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.[12]

  • Analysis:

    • Analyze the blank matrix samples, the zero sample, and the LLOQ sample using the validated LC-MS/MS method.[11]

  • Acceptance Criteria:

    • The response of any interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.[11]

    • The response of any interfering peaks in the blank matrix at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample.[11]

Protocol 2: Matrix Effect Assessment

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.[13]

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in a neat (non-matrix) solvent at low and high concentrations.

    • Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as in Set 1.[13]

  • Analysis:

    • Analyze the samples from both sets.

  • Calculation:

    • Matrix Factor (MF): Calculate the MF for the analyte and the IS by dividing the peak area in Set 2 by the peak area in Set 1.[13]

    • IS-Normalized MF: Divide the MF of the analyte by the MF of the IS.[13]

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[13]

Protocol 3: Extraction Recovery Assessment

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.[14]

Methodology:

  • Sample Preparation:

    • Set A (Pre-Extraction Spike): Spike the biological matrix with the analyte and internal standard at three concentration levels (low, medium, and high) before extraction.

    • Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the extracted matrix with the analyte and internal standard at the same three concentration levels.[14]

  • Analysis:

    • Analyze the extracted samples from both sets.

  • Calculation:

    • Recovery (%): (Peak Area of Set A / Peak Area of Set B) x 100.[14]

  • Acceptance Criteria:

    • The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%.[14]

Mandatory Visualizations

The following diagrams illustrate the bioanalytical workflow and the justification for selecting a deuterated internal standard.

G cluster_0 Bioanalytical Workflow Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Constant amount added to all samples, QCs, and standards Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical bioanalytical workflow incorporating a deuterated internal standard.

G Start Need for Accurate & Precise Quantification in a Biological Matrix Problem Inherent Variability in: - Sample Preparation - Matrix Effects - Instrument Response Start->Problem Solution Use of an Internal Standard (IS) Problem->Solution Choice Which type of IS? Solution->Choice Analog Structural Analog IS Choice->Analog Deuterated Deuterated IS (Gold Standard) Choice->Deuterated Analog_Cons Different Physicochemical Properties - Poor Matrix Effect Compensation - Variable Recovery - Lower Accuracy & Precision Analog->Analog_Cons Deuterated_Pros Nearly Identical to Analyte - Co-elution - Excellent Matrix Effect Compensation - Consistent Recovery - High Accuracy & Precision Deuterated->Deuterated_Pros Conclusion Deuterated IS is the Justified Choice for Regulated Bioanalysis Analog_Cons->Conclusion Deuterated_Pros->Conclusion

Caption: Justification for selecting a deuterated internal standard in regulated bioanalysis.

Conclusion

In the demanding field of regulated bioanalysis, the use of deuterated internal standards is not merely a preference but a scientifically justified necessity for ensuring the highest quality data. Their ability to closely mimic the analyte of interest provides robust compensation for the inherent variabilities of the analytical process, particularly matrix effects.[3][10] While alternatives exist, the experimental data consistently demonstrates that deuterated standards deliver superior accuracy and precision.[4][8] By adhering to the principles outlined in regulatory guidelines and employing rigorous validation protocols, researchers can confidently generate reliable data that will withstand the scrutiny of regulatory review.

References

A Comparative Analysis of Deuterated Glycol Ether Standards for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. In mass spectrometry-based quantification of glycol ethers, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting analyte loss during sample preparation and compensating for matrix effects. Among these, deuterated glycol ether standards are widely utilized due to their cost-effectiveness and commercial availability. This guide provides an objective comparison of different deuterated glycol ether standards, supported by established principles of isotope dilution mass spectrometry, to aid in the selection of the most suitable standard for your analytical needs.

Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are designed to mimic the physicochemical properties of the target analyte. This structural similarity ensures that the standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation. However, the mass difference between hydrogen and deuterium allows for their distinct detection by a mass spectrometer, enabling accurate quantification.

The choice of a deuterated standard can significantly impact analytical performance. Key factors to consider include the number of deuterium labels, the position of the labels, and the potential for isotopic effects or back-exchange. This guide will delve into these aspects to provide a framework for comparing different deuterated glycol ether standards.

Performance Comparison of Deuterated Glycol Ether Standards

The ideal deuterated internal standard should exhibit a sufficient mass difference from the analyte to prevent isotopic overlap, demonstrate chromatographic co-elution, and maintain isotopic stability throughout the analytical process. The following table summarizes the key performance characteristics of hypothetical deuterated monoethylene glycol (MEG) standards with varying degrees of deuteration. These principles can be extrapolated to other glycol ethers.

Featured1-MEGd3-MEGd4-MEG
Mass Shift (vs. Analyte) +1 Da+3 Da+4 Da
Isotopic Overlap Potential HighLowVery Low
Chromatographic Co-elution Nearly identicalMinor shift possiblePotential for noticeable shift
Susceptibility to H/D Back-Exchange Dependent on label positionDependent on label positionDependent on label position
Cost-Effectiveness Generally highModerateModerate to Low
Availability CommonCommonLess Common

Note: The performance characteristics are based on general principles of isotope dilution mass spectrometry. Actual performance may vary depending on the specific molecule, chromatographic conditions, and mass spectrometer used.

Key Considerations for Selecting a Deuterated Standard

  • Degree of Deuteration: A higher number of deuterium atoms provides a greater mass shift, which is advantageous in minimizing potential interference from the natural isotopic abundance of the analyte. A mass shift of at least +3 Da is generally recommended.[1]

  • Isotopic Effect: The mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect," which may cause a slight difference in retention time between the deuterated standard and the native analyte.[2][3][4] This effect is typically more pronounced with a higher degree of deuteration. While often negligible, a significant chromatographic shift can lead to differential matrix effects and compromise quantification accuracy.[5]

  • Position of Deuteration and Isotopic Stability: The stability of the deuterium label is crucial for accurate quantification. Deuterium atoms on carbon-hydrogen bonds are generally stable. However, if the deuterium is on an exchangeable site, such as a hydroxyl (-OH) group, it can be susceptible to back-exchange with hydrogen from the sample matrix or solvent.[6][7] This can lead to an underestimation of the analyte concentration. It is critical to choose a standard where the deuterium labels are on non-exchangeable positions.

While deuterated standards are a practical choice, it is worth noting that Carbon-13 (¹³C) labeled standards are often considered superior as they typically exhibit better co-elution with the analyte and are not susceptible to back-exchange.[2] However, they are generally more expensive and less widely available.[6]

Experimental Protocols

Accurate quantification using deuterated glycol ether standards requires a validated analytical method. The following provides a general experimental protocol for the analysis of glycol ethers in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • Spiking: To a known volume or weight of the sample, add a precise amount of the deuterated glycol ether internal standard solution. The concentration of the internal standard should be close to the expected concentration of the analyte.

  • Extraction: Add a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the sample to achieve phase separation.

  • Collection: Carefully collect the organic layer containing the analyte and internal standard.

  • Drying and Reconstitution (Optional): The organic extract can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for analysis to increase concentration.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, is often suitable for glycol ether analysis.[8][9]

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 40-60 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and the deuterated internal standard.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for quantifying a glycol ether analyte using a deuterated internal standard and GC-MS.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample Matrix Spike Spike with Deuterated Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Concentrate Dry and Reconstitute Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Inject Data Data Acquisition (SIM Mode) GCMS->Data Ratio Calculate Analyte/IS Peak Area Ratio Data->Ratio CalCurve Quantify against Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

References

Safety Operating Guide

Proper Disposal of 2-(2-Ethoxyethoxy)ethanol-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides comprehensive, procedural instructions for the safe handling and disposal of 2-(2-Ethoxyethoxy)ethanol-d5, ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and environmental impact.

I. Understanding the Hazards

This compound, similar to its non-deuterated counterpart, is a combustible liquid that can cause serious eye irritation.[1][2] It may also be harmful if swallowed and can cause skin, respiratory, and digestive tract irritation.[3] Prolonged or repeated exposure may lead to kidney damage.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye irritation from splashes or vapors.[1][2]
Hand Protection Wear appropriate protective gloves.To prevent skin exposure and potential irritation.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] For larger quantities or in case of a spill, flame-retardant antistatic protective clothing is recommended.To minimize skin contact and protect against splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus (SCBA) may be necessary, especially in case of fire.[1]To avoid inhalation of potentially irritating vapors.[3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable local, state, and federal regulations.

Step 1: Waste Collection

  • Small Quantities: For small amounts of waste, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels for absorption.

  • Containers: Place the absorbed material or any unused chemical into a suitable, clearly labeled, and closed container for disposal.[1] Ensure the container is compatible with the chemical and will not leak.

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 2: Storage Pending Disposal

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Ignition Sources: Keep the storage area free from heat, sparks, open flames, and other sources of ignition.[2][3]

  • Container Integrity: Ensure the container is tightly closed to prevent leaks and the escape of vapors.[3]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. Professional waste disposal services are knowledgeable about these requirements.

  • Do Not:

    • Do not dispose of this compound down the drain.[2][4] This can contaminate waterways and is a violation of environmental regulations.

    • Do not mix with incompatible waste streams.

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, soak up the chemical with an inert absorbent material.[1] For larger spills, dike the area to prevent spreading.[2]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[2][3]

  • Clean: Thoroughly clean the affected area.

  • Report: Report the spill to your EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill Accidental Spill Occurs start->spill collect_waste Step 2: Collect Waste - Absorb liquid with inert material - Place in a labeled, sealed container ppe_check->collect_waste storage Step 3: Store Container Safely - Cool, dry, well-ventilated area - Away from ignition sources and incompatibles collect_waste->storage contact_ehs Step 4: Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Step 5: Arrange for Professional Disposal contact_ehs->disposal end End: Waste Disposed of Safely and Compliantly disposal->end spill_procedure Follow Accidental Release Measures: 1. Evacuate & Ventilate 2. Contain & Collect with inert material 3. Place in waste container 4. Report to EHS spill->spill_procedure YES spill_procedure->ppe_check

Caption: Disposal workflow for this compound.

References

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